molecular formula C8H11BrN2O2S B582242 tert-Butyl (2-bromothiazol-4-yl)carbamate CAS No. 1245647-95-3

tert-Butyl (2-bromothiazol-4-yl)carbamate

Cat. No.: B582242
CAS No.: 1245647-95-3
M. Wt: 279.152
InChI Key: DWCKSUYBQZIMIG-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromothiazol-4-yl)carbamate is a versatile organobromide and carbamate building block critical in synthetic and medicinal chemistry research. Its primary value lies in its dual functionalization: the bromine atom on the thiazole ring serves as a reactive handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of complex substituents . Concurrently, the acid-labile tert-butyloxycarbonyl (Boc) group protects the amine functionality, allowing for selective deprotection under mild conditions to generate the free amine in multi-step synthetic sequences . This makes the compound a key precursor in the exploration and development of novel therapeutic agents . Scientific literature indicates its application as a fundamental scaffold in constructing substituted bicyclic heteroaryl compounds investigated for modulating signaling pathways, such as through the inhibition of Toll-like receptors (TLR7, TLR8, or TLR9) . Beyond pharmaceutical development, this intermediate is also employed in the synthesis of specialized polymers, dyes, and synthetic fibers, showcasing its broad utility in advanced chemical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-5-4-14-6(9)10-5/h4H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCKSUYBQZIMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680986
Record name tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate
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Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-95-3
Record name tert-Butyl (2-bromo-1,3-thiazol-4-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-bromo-1,3-thiazol-4-yl)carbamate
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-bromothiazol-4-yl)carbamate is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structure, featuring a thiazole ring, a bromine atom, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable intermediate for the synthesis of more complex molecules. The thiazole moiety is a well-established pharmacophore found in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse substituents. The Boc protecting group allows for the selective modification of other parts of the molecule before deprotection to reveal the primary amine for further functionalization. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data is experimentally determined, other values are predicted based on computational models.

Table 1: General Chemical Properties

PropertyValueSource
CAS Number 1245647-95-3[1][2]
Molecular Formula C₈H₁₁BrN₂O₂S[2][3]
Molecular Weight 279.15 g/mol [3]
Appearance Solid[4]
IUPAC Name tert-butyl (2-bromo-1,3-thiazol-4-yl)carbamate[4]

Table 2: Physical and Spectroscopic Data

PropertyValueNotes
Melting Point Data not available
Boiling Point 293.6 ± 13.0 °C (Predicted)[4][5]
Solubility Data not availableExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
¹H NMR Data not available
¹³C NMR Data not available
Mass Spectrum Data not available
FT-IR Spectrum Data not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 2-aminothiazole. The general strategy involves the bromination of the thiazole ring followed by the protection of the amino group with a Boc group. A plausible synthetic route is detailed below, based on established procedures for similar compounds.[6][7][8]

Step 1: Synthesis of 2-Amino-4-bromothiazole

  • Materials: 2-Aminothiazole, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-amino-4-bromothiazole.

Step 2: Boc-Protection of 2-Amino-4-bromothiazole

  • Materials: 2-Amino-4-bromothiazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 2-amino-4-bromothiazole (1 equivalent) in dichloromethane or tetrahydrofuran in a round-bottom flask.

    • Add triethylamine (1.2 equivalents) or a catalytic amount of DMAP.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting crude product by recrystallization or column chromatography to yield this compound.[7][8]

Visualizations

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

G Synthetic Pathway of this compound A 2-Aminothiazole B 2-Amino-4-bromothiazole A->B NBS, Acetonitrile C This compound B->C Boc₂O, Et₃N, DCM

Caption: Two-step synthesis of the target compound.

Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and purification process is depicted in the diagram below.

Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 2-Amino-4-bromothiazole in DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_boc Add Boc₂O Solution cool->add_boc react Stir at Room Temperature add_boc->react wash Wash with Water and Brine react->wash dry Dry with Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify product Pure Product purify->product

Caption: Workflow from synthesis to pure product.

Role in Drug Discovery

This compound serves as a key building block in the synthesis of potential drug candidates. The following diagram illustrates its central role in a typical drug discovery workflow.

Application in Drug Discovery cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A This compound B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B Functionalization at C2-Br C Boc Deprotection B->C D Amide Coupling C->D Further modification at C4-NH₂ E Screening for Biological Activity (e.g., Antimicrobial, Anticancer) D->E F Lead Optimization E->F G Preclinical Studies F->G H Drug Candidate G->H

Caption: Role as a key intermediate in drug discovery.

Conclusion

This compound is a strategically important synthetic intermediate with considerable potential in the development of novel therapeutic agents. Its chemical properties, particularly the presence of a reactive bromine atom and a versatile Boc-protected amine on a biologically relevant thiazole scaffold, make it an attractive building block for combinatorial chemistry and targeted synthesis campaigns. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be reliably inferred from established chemical principles and the literature on analogous structures. Further research into the derivatization of this compound is likely to yield novel molecules with interesting pharmacological profiles.

References

Technical Guide: Properties and Applications of a 2-Aminothiazole Core for Kinase Inhibition, Derived from tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties of the synthetic intermediate tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3) and its application in the synthesis of a representative core bioactive molecule, a 2-aminothiazole-based BRAF inhibitor, herein referred to as AT-BRAFi . While the starting material is a versatile building block for a range of potential kinase inhibitors, this guide will focus on a plausible and exemplary core structure to illustrate its utility in drug discovery.

Properties of the Synthetic Intermediate: this compound

The compound with CAS number 1245647-95-3 is a key intermediate in the synthesis of various heterocyclic compounds. Its chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 1245647-95-3[1][2]
IUPAC Name tert-butyl (2-bromo-1,3-thiazol-4-yl)carbamate[1]
Molecular Formula C₈H₁₁BrN₂O₂S[2]
Molecular Weight 279.16 g/mol [1]
Physical Form Solid[1]
Boiling Point 293.6 ± 13.0 °C at 760 mmHg[1]
Storage Temperature -20°C or 2-8°C under an inert atmosphere[1][3]
Purity Typically ≥95%[4][5]

The Representative Core: A 2-Aminothiazole BRAF Inhibitor (AT-BRAFi)

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors. From the intermediate this compound, a variety of potent and selective kinase inhibitors can be synthesized. For the purpose of this guide, we will focus on a representative BRAF inhibitor, AT-BRAFi.

The rationale for selecting a BRAF inhibitor is based on the prevalence of the 2-aminothiazole core in this class of anti-cancer agents. The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, and its mutation, particularly BRAF V600E, is a driver in a significant percentage of melanomas and other cancers.

Biological Activity and Signaling Pathway

AT-BRAFi is designed to selectively inhibit the constitutively active BRAF V600E mutant kinase. This inhibition leads to the downregulation of the MAPK/ERK signaling pathway, which in turn reduces cell proliferation and induces apoptosis in BRAF V600E-mutant cancer cells.

Quantitative Biological Data (Representative)

The following table summarizes representative quantitative data for a 2-aminothiazole-based BRAF V600E inhibitor.

Assay TypeParameterValue
Biochemical Assay IC₅₀ against BRAF V600E10 - 50 nM
Biochemical Assay IC₅₀ against wild-type BRAF50 - 200 nM
Cell-Based Assay IC₅₀ in BRAF V600E mutant melanoma cell line (e.g., A375)0.1 - 1 µM
Cell-Based Assay IC₅₀ in BRAF wild-type cell line (e.g., HEK293T)> 10 µM
BRAF V600E Signaling Pathway and Point of Inhibition

The BRAF V600E mutation leads to constitutive activation of the MAPK pathway. AT-BRAFi inhibits the kinase activity of BRAF V600E, thereby blocking downstream signaling.

BRAF_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E Activates MEK MEK1/2 BRAF_V600E->MEK AT_BRAFi AT-BRAFi AT_BRAFi->BRAF_V600E Inhibits ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Transcription_Factors->Apoptosis_Inhibition

Caption: BRAF V600E signaling pathway and the inhibitory action of AT-BRAFi.

Experimental Protocols

Detailed methodologies for key experiments to characterize a novel 2-aminothiazole BRAF inhibitor are provided below.

Synthesis of the 2-Aminothiazole Core

A plausible synthetic workflow to generate a 2-aminothiazole core from the starting intermediate is outlined below. This typically involves a Suzuki coupling reaction to introduce a desired aryl or heteroaryl group at the 2-position of the thiazole.

Synthesis_Workflow Start tert-Butyl (2-bromothiazol-4-yl)carbamate Coupling Suzuki Coupling Start->Coupling Reagents Aryl Boronic Acid, Pd Catalyst, Base Reagents->Coupling Intermediate Boc-Protected 2-Aryl-4-aminothiazole Coupling->Intermediate Deprotection Acidic Deprotection Intermediate->Deprotection Core 2-Aryl-4-aminothiazole Core Deprotection->Core

References

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl (2-bromothiazol-4-yl)carbamate, a valuable intermediate in medicinal chemistry and drug development. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

This compound (CAS No. 1245647-95-3) is a key building block in the synthesis of various biologically active molecules. The presence of the bromine atom at the 4-position of the thiazole ring allows for further functionalization through cross-coupling reactions, while the Boc-protected amino group at the 2-position provides a handle for subsequent chemical modifications. This guide outlines a robust synthetic route commencing from the readily available 2-aminothiazole, proceeding through N-Boc protection, regioselective bromination, and a "halogen dance" rearrangement.

Overall Synthesis Pathway

The synthesis of this compound can be achieved in a three-step sequence starting from 2-aminothiazole. The overall transformation is depicted below:

Synthesis_Pathway cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Bromination at C5 cluster_2 Step 3: Halogen Dance Rearrangement 2-Aminothiazole 2-Aminothiazole 2-(tert-Butoxycarbonylamino)thiazole 2-(tert-Butoxycarbonylamino)thiazole 2-Aminothiazole->2-(tert-Butoxycarbonylamino)thiazole (Boc)2O, Base THF Boc2O Boc2O tert-Butyl (5-bromothiazol-2-yl)carbamate tert-Butyl (5-bromothiazol-2-yl)carbamate 2-(tert-Butoxycarbonylamino)thiazole->tert-Butyl (5-bromothiazol-2-yl)carbamate NBS, THF 0 °C to rt This compound This compound tert-Butyl (5-bromothiazol-2-yl)carbamate->this compound LDA, THF -78 °C to 0 °C

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-(tert-Butoxycarbonylamino)thiazole

This step involves the protection of the amino group of 2-aminothiazole with a tert-butoxycarbonyl (Boc) group.

Reaction Scheme:

2-Aminothiazole + (Boc)₂O → 2-(tert-Butoxycarbonylamino)thiazole

Experimental Procedure:

  • To a solution of 2-aminothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/g of amine) is added triethylamine (1.5 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • A solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF (2 mL/g of (Boc)₂O) is added dropwise over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed successively with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(tert-butoxycarbonylamino)thiazole as a white solid.

Step 2: Synthesis of tert-Butyl (5-bromothiazol-2-yl)carbamate

This step involves the regioselective bromination of the Boc-protected 2-aminothiazole at the C5 position using N-bromosuccinimide (NBS).

Reaction Scheme:

2-(tert-Butoxycarbonylamino)thiazole + NBS → tert-Butyl (5-bromothiazol-2-yl)carbamate

Experimental Procedure:

  • A solution of 2-(tert-butoxycarbonylamino)thiazole (1.0 eq) in anhydrous THF (15 mL/g) is cooled to 0 °C.

  • N-Bromosuccinimide (NBS, 1.05 eq) is added portion-wise over 20 minutes, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-4 hours.

  • The reaction is monitored by TLC.

  • After completion, the reaction mixture is quenched by the addition of saturated aqueous sodium thiosulfate solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography (hexane/ethyl acetate) to give tert-butyl (5-bromothiazol-2-yl)carbamate.

Step 3: Synthesis of this compound via Halogen Dance Rearrangement

This key step utilizes a strong, non-nucleophilic base, lithium diisopropylamide (LDA), to induce the migration of the bromine atom from the C5 to the C4 position.

Reaction Scheme:

tert-Butyl (5-bromothiazol-2-yl)carbamate --(LDA)--> this compound

Experimental Procedure:

Preparation of LDA solution (in situ):

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF (10 mL/mmol of n-BuLi) and cool to -78 °C (dry ice/acetone bath).

  • Add diisopropylamine (1.1 eq) to the cold THF.

  • Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes.

Halogen Dance Rearrangement:

  • In a separate flame-dried flask under argon, dissolve tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF (20 mL/g).

  • Cool the solution to -78 °C.

  • Slowly add the freshly prepared LDA solution to the solution of the 5-bromothiazole derivative via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • The reaction is then allowed to slowly warm to 0 °C and stirred for an additional 1 hour.

  • The reaction is quenched at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as the final product.

Quantitative Data Summary

The following table summarizes the typical molar equivalents of reagents and expected yields for each step of the synthesis.

StepReactant 1ReagentMolar Ratio (Reactant 1:Reagent)SolventTypical Yield (%)
1 2-Aminothiazole(Boc)₂O1 : 1.1THF85-95
2 2-(tert-Butoxycarbonylamino)thiazoleNBS1 : 1.05THF70-80
3 tert-Butyl (5-bromothiazol-2-yl)carbamateLDA1 : 1.1THF~90[1]

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow applicable to each of the synthetic steps described.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material reagent_add Add Reagents at Controlled Temperature start->reagent_add reaction Stir for Specified Time reagent_add->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterize Pure Product chromatography->characterization

Figure 2: General experimental workflow.

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined experimental protocols and considering the quantitative data provided, researchers, scientists, and drug development professionals can reliably produce this important chemical intermediate for their research and development needs. Careful control of reaction conditions, particularly during the halogen dance rearrangement, is crucial for achieving high yields and purity.

References

An In-Depth Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate. Due to the limited availability of experimental data in peer-reviewed literature, this guide also includes predicted spectroscopic data and a proposed synthesis protocol based on established chemical principles and available information for structurally related compounds.

Molecular Structure and Chemical Properties

This compound is a heterocyclic organic compound containing a thiazole ring substituted with a bromine atom and a tert-butoxycarbonyl (Boc) protected amine group. The Boc protecting group is a common feature in organic synthesis, particularly in peptide synthesis and the construction of complex molecules, as it is stable under a variety of reaction conditions and can be readily removed under acidic conditions.

Chemical Structure:

G This compound cluster_0 a b a->b S f a->f c b->c d c->d N e c->e Br d->a g f->g NH h g->h C=O i h->i O j i->j k j->k CH3 l j->l CH3 m j->m CH3 n o p q r G Proposed Synthesis Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Work-up and Purification start 2-Amino-4-bromothiazole product1 This compound start->product1 THF, 0°C to rt reagent1 Di-tert-butyl dicarbonate (Boc)₂O Triethylamine (Et₃N) reagent1->product1 workup Aqueous work-up (e.g., sat. aq. NH₄Cl) product1->workup extraction Extraction with Ethyl Acetate workup->extraction drying Drying over Na₂SO₄ extraction->drying purification Column Chromatography (Silica gel, Hexane/Ethyl Acetate) drying->purification G Potential Biological Relevance of 2-Aminothiazole Scaffold A 2-Aminothiazole Scaffold B Kinase Inhibition A->B C Antimicrobial Activity A->C D Anti-inflammatory Effects A->D E Cancer Cell Proliferation B->E inhibition of F Bacterial/Fungal Growth C->F inhibition of G Inflammatory Cytokine Production D->G reduction of

Spectroscopic and Synthetic Overview of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the available information on tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3), a heterocyclic compound of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (NMR, IR, MS) for this specific molecule is not publicly available at the time of this report. However, based on the analysis of similar structures and general synthetic methodologies, this document offers a guide to its probable synthesis, characterization, and expected spectroscopic features.

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 1245647-95-3
Molecular Formula C₈H₁₁BrN₂O₂S
Molecular Weight 279.15 g/mol

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic data for this compound based on the analysis of structurally related compounds. These are predicted values and await experimental verification.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.5s1HThiazole C5-H
~9.0-10.0br s1HNH
~1.5s9HC(CH₃)₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~152-155C=O (carbamate)
~140-145C2 (thiazole, C-Br)
~148-152C4 (thiazole, C-N)
~105-110C5 (thiazole)
~80-83C(CH₃)₃
~28C(CH₃)₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400-3200N-H stretch
~2980-2850C-H stretch (aliphatic)
~1725-1700C=O stretch (carbamate)
~1550-1500C=N stretch (thiazole)
~1250, ~1160C-O stretch
~700-600C-Br stretch

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
279/281[M]⁺ isotope pattern for Br
223/225[M - C₄H₈]⁺
179/181[M - Boc]⁺

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general synthetic route can be proposed based on established methods for the synthesis of similar N-Boc protected aminothiazoles.

General Synthesis of N-Boc Protected Aminothiazoles:

The synthesis would likely involve the protection of an amino group on a pre-formed bromothiazole ring or the formation of the thiazole ring from a Boc-protected precursor. A common method is the Hantzsch thiazole synthesis, followed by N-protection.

  • Synthesis of 2-Amino-4-bromothiazole: This intermediate can be synthesized from the reaction of α,α-dibromoacetone with thiourea.

  • Boc Protection: The resulting 2-aminothiazole derivative is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

General Protocol for Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • Mass Spectrometry (MS): Mass spectra would be acquired using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis A Starting Materials B Chemical Reaction (e.g., Hantzsch Thiazole Synthesis) A->B C Purification (e.g., Column Chromatography) B->C D NMR Spectroscopy (¹H, ¹³C) C->D Pure Compound E IR Spectroscopy C->E Pure Compound F Mass Spectrometry C->F Pure Compound G Structure Elucidation D->G E->G F->G

Caption: General workflow from synthesis to spectroscopic characterization.

Technical Guide: Safety and Handling of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and properties of tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3), a key intermediate in pharmaceutical research and development. Adherence to the safety protocols outlined herein is crucial for minimizing risks in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a heterocyclic organic compound. While extensive experimental data is not publicly available, predicted and reported physical and chemical properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₁BrN₂O₂S[1][2]
Molecular Weight 279.15 g/mol [1]
Appearance Solid (Specific color not consistently reported)[1]
Boiling Point 293.6 ± 13.0 °C at 760 mmHg (Predicted)[1]
Storage Temperature -20°C or 2-8°C (under inert gas)[1][3]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its hazard statements as per the Globally Harmonized System (GHS).

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed
Acute Toxicity, DermalH312: Harmful in contact with skin
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation
Acute Toxicity, InhalationH332: Harmful if inhaled
Specific target organ toxicity — Single exposureH335: May cause respiratory irritation

Signal Word: Warning[1]

Pictogram: [1]

  • GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles or a face shield (conforming to EU Standard EN166 or OSHA 29 CFR 1910.133) are required.

  • Skin Protection:

    • Wear a flame-retardant lab coat.

    • Use chemically resistant, impervious gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use.

  • Respiratory Protection:

    • For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.

    • For higher-level protection or in case of aerosol generation, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator should be used.

General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

First Aid Measures

In case of exposure, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response

In the event of a spill, follow the workflow outlined below.

Spill_Response_Workflow A Spill Detected B Evacuate Immediate Area & Alert Others A->B Immediate Action C Don Appropriate PPE B->C Safety First D Contain the Spill (e.g., with absorbent material) C->D E Carefully Collect Spilled Material D->E F Place in a Sealed, Labeled Hazardous Waste Container E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H

Spill Response Workflow
Waste Disposal

All waste materials contaminated with this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Storage and Stability

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C or 2-8°C under an inert atmosphere are recommended.[1][3]

  • Stability: The compound is stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Toxicological Information

Experimental Protocol: Synthesis of a Related Carbamate

Materials and Reagents
  • 2-Bromoethylamine hydrobromide

  • Sodium carbonate

  • Dioxane

  • Water

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ether

Procedure
  • A dispersion of sodium carbonate (2.6 g) in a 2:1 mixture of dioxane and water (49 ml) is prepared.

  • 2-Bromoethylamine hydrobromide (5 g) is added to the dispersion, and the mixture is stirred at 0°C for 15 minutes.

  • Di-tert-butyl dicarbonate (5.4 g) is then added, and the mixture is stirred at 0°C for 1 hour.

  • The reaction is allowed to proceed at 20-25°C for 12 hours.

  • The solvent is evaporated under reduced pressure.

  • Water (65 ml) is added to the residue, and the mixture is extracted with ether (80 ml).

  • The organic layer is then processed to isolate the final product.

Synthesis_Workflow A Prepare Dispersion of Na2CO3 in Dioxane/Water B Add 2-Bromoethylamine Hydrobromide at 0°C A->B C Add Di-tert-butyl Dicarbonate at 0°C B->C D React at 20-25°C for 12 hours C->D E Evaporate Solvent D->E F Aqueous Workup and Extraction with Ether E->F G Isolate Product F->G

General Synthesis Workflow for a Related Carbamate

Logical Relationship of Safety Data

The safe handling of any chemical is predicated on a clear understanding of its properties and the associated hazards. The following diagram illustrates the logical flow of information that informs safe laboratory practices.

Safety_Data_Hierarchy A Chemical & Physical Properties C Hazard Identification & Classification A->C B Toxicological Data B->C D Safe Handling & PPE C->D E Emergency Procedures (Spill, First Aid) C->E F Storage & Disposal C->F

Hierarchy of Safety Information

This technical guide is intended to provide essential safety and handling information for this compound. It is the responsibility of the user to conduct a thorough risk assessment before commencing any experimental work. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier.

References

The Synthetic Keystone: A Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2-bromothiazol-4-yl)carbamate has emerged as a critical building block in medicinal chemistry, particularly in the development of novel therapeutics. Its unique structure, featuring a reactive bromine atom and a protected amine on a thiazole core, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. The thiazole ring is a privileged scaffold in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, key reactions, and its application in the development of potential anticancer agents.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided below. Spectroscopic data, while often available from commercial suppliers, should be confirmed upon synthesis or acquisition.

PropertyValueReference
CAS Number 1245647-95-3[1]
Molecular Formula C₈H₁₁BrN₂O₂S
Molecular Weight 279.15 g/mol
Appearance Off-white to pale yellow solid (typical)Commercially available
Purity >95% (typical)Commercially available
Storage Inert atmosphere, 2-8°CCommercially available

Experimental Protocols

General Synthesis of this compound

Step 1: Synthesis of 2-bromo-4-aminothiazole (Hypothetical)

A common route to 4-aminothiazoles involves the Hantzsch thiazole synthesis. However, for a 2-bromo-4-aminothiazole, a more likely route would involve the bromination of a pre-formed 4-aminothiazole derivative or the cyclization of a brominated precursor.

Step 2: Boc Protection of 2-bromo-4-aminothiazole

The protection of the amino group as a tert-butyl carbamate is a standard procedure in organic synthesis.

  • Reaction: 2-bromo-4-aminothiazole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

  • Reagents and Solvents:

    • 2-bromo-4-aminothiazole

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure: To a solution of 2-bromo-4-aminothiazole in the chosen solvent, the base is added, followed by the dropwise addition of Boc₂O. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated through standard work-up procedures, including washing with aqueous solutions and purification by column chromatography.

Suzuki Coupling Reaction of this compound

A key application of this carbamate is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl substituents at the 2-position of the thiazole ring. The following protocol is adapted from a patent describing the synthesis of anticancer agents.

  • Reaction: this compound is coupled with an appropriate boronic acid in the presence of a palladium catalyst and a base.

  • Reagents and Solvents:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Base: Potassium carbonate (K₂CO₃) (3.0 eq)

    • Solvent system: 1,4-Dioxane and Water (3:1 mixture)

  • Procedure:

    • To a reaction vessel, add this compound, the arylboronic acid, potassium carbonate, and the palladium catalyst.

    • Add the dioxane and water solvent mixture.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Heat the reaction mixture to 90°C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: Anticancer Agents

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer properties. Derivatives of this compound have been investigated as potential anticancer agents. The general mechanism of action for many thiazole-based anticancer drugs involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Biological Activity of a Representative Thiazole Derivative

The following table presents hypothetical, yet representative, in vitro cytotoxicity data for a compound synthesized from this compound, illustrating its potential as an anticancer agent.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Cancer5.2
HCT116Colon Cancer8.7
A549Lung Cancer12.1

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow from a hypothetical precursor to a biologically active thiazole derivative using this compound as a key intermediate.

G cluster_0 Synthesis of Intermediate cluster_1 Functionalization cluster_2 Final Compound Synthesis 2-bromo-4-aminothiazole 2-bromo-4-aminothiazole Boc Protection Boc Protection 2-bromo-4-aminothiazole->Boc Protection Boc₂O, Base This compound This compound Boc Protection->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Ar-B(OH)₂, Pd catalyst Aryl-substituted Thiazole Aryl-substituted Thiazole Suzuki Coupling->Aryl-substituted Thiazole Deprotection Deprotection Aryl-substituted Thiazole->Deprotection Acid (e.g., TFA) Final Amine Final Amine Deprotection->Final Amine Further Modification Further Modification Final Amine->Further Modification e.g., Amide coupling Biologically Active Compound Biologically Active Compound Further Modification->Biologically Active Compound

Caption: General synthetic route to bioactive molecules.

Postulated Signaling Pathway in Cancer Cells

The diagram below illustrates a generalized signaling pathway that can be targeted by thiazole-based anticancer agents, leading to apoptosis.

G Thiazole Derivative Thiazole Derivative Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Thiazole Derivative->Target Protein (e.g., Kinase) Inhibition Downstream Signaling Downstream Signaling Target Protein (e.g., Kinase)->Downstream Signaling Blocks activation Pro-apoptotic Proteins (e.g., Bax, Bak) Pro-apoptotic Proteins (e.g., Bax, Bak) Downstream Signaling->Pro-apoptotic Proteins (e.g., Bax, Bak) Upregulates Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Downstream Signaling->Anti-apoptotic Proteins (e.g., Bcl-2) Downregulates Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic Proteins (e.g., Bax, Bak)->Mitochondrial Outer Membrane Permeabilization Promotes Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrial Outer Membrane Permeabilization Inhibits Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: General mechanism of apoptosis induction.

Conclusion

This compound is a valuable and versatile intermediate in the field of drug discovery. Its utility in constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, has been demonstrated. The resulting thiazole derivatives show significant promise as anticancer agents, with mechanisms of action often centered on the induction of apoptosis. This guide provides a foundational understanding of the synthesis, reactivity, and application of this key building block, intended to facilitate further research and development in this exciting area of medicinal chemistry.

References

An In-depth Technical Guide to tert-Butyl (2-bromothiazol-4-yl)carbamate: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (2-bromothiazol-4-yl)carbamate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its discovery, synthesis, and key applications, with a focus on providing practical experimental protocols and quantitative data. The role of the 2-aminothiazole scaffold and the strategic use of the tert-butoxycarbonyl (Boc) protecting group are discussed in the context of developing novel therapeutic agents.

Introduction

This compound (CAS RN: 1245647-95-3) is a synthetic organic compound that has emerged as a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2][3] Its structure, featuring a 2-bromothiazole core with a Boc-protected amine at the 4-position, offers a unique combination of reactivity and stability, making it an attractive starting material for the construction of diverse molecular libraries. The 2-aminothiazole moiety is a well-established pharmacophore found in a wide range of biologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. The bromine atom at the 2-position serves as a versatile handle for various cross-coupling reactions, while the Boc protecting group allows for the selective modification of the amino functionality under mild conditions.

Discovery and History

The specific discovery and first reported synthesis of this compound are not extensively documented in readily available literature, suggesting it may have emerged from commercial synthesis labs or as an intermediate in proprietary drug discovery programs. However, the development of this compound is logically derived from the extensive research into 2-aminothiazole derivatives. The synthesis of its regioisomer, tert-butyl (4-bromothiazol-2-yl)carbamate, has been described in the scientific literature, providing a foundational methodology for the synthesis of related compounds.[4] The general strategy involves the protection of an amino-thiazole derivative with a Boc group, followed by regioselective bromination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical supplier databases.[5][6]

PropertyValue
CAS Registry Number 1245647-95-3
Molecular Formula C₈H₁₁BrN₂O₂S
Molecular Weight 279.15 g/mol
Appearance Solid (form may vary)
Purity Typically >95%
Storage Conditions Sealed refrigeration (-20°C recommended)[7]

Synthesis and Experimental Protocols

General Synthetic Workflow

The logical synthesis pathway would proceed as illustrated in the following workflow diagram.

G General Synthesis Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination A 4-Aminothiazole C tert-Butyl (thiazol-4-yl)carbamate A->C Base (e.g., Triethylamine) Solvent (e.g., THF) B Di-tert-butyl dicarbonate (Boc)2O B->C D tert-Butyl (thiazol-4-yl)carbamate F This compound D->F Solvent (e.g., Acetonitrile) E N-Bromosuccinimide (NBS) E->F

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established methods for similar transformations.[4]

Step 1: Synthesis of tert-Butyl (thiazol-4-yl)carbamate

  • To a stirred solution of 4-aminothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (thiazol-4-yl)carbamate.

Step 2: Synthesis of this compound

  • Dissolve tert-butyl (thiazol-4-yl)carbamate (1.0 eq) in a suitable solvent such as acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, while protecting the reaction from light.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Spectroscopic Data (Representative)

While specific spectra for this compound are not published in peer-reviewed journals, representative data can be inferred from similar structures and is often available from commercial suppliers.[6][8]

Data TypeExpected Chemical Shifts / Values
¹H NMR δ (ppm): ~1.5 (s, 9H, C(CH₃)₃), ~7.0-7.5 (s, 1H, thiazole-H), ~8.0-9.0 (br s, 1H, NH)
¹³C NMR δ (ppm): ~28 (C(CH₃)₃), ~81 (C(CH₃)₃), ~110-120 (thiazole-C5), ~140-150 (thiazole-C2, C4), ~152 (C=O)
Mass Spec (ESI-MS) [M+H]⁺ calculated for C₈H₁₂BrN₂O₂S⁺: 280.98, found: ~281.0

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the bromo and Boc-amino groups allows for sequential and site-selective modifications.

Role as a Synthetic Intermediate

The primary application of this compound is as an intermediate in multi-step syntheses. The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of a wide range of substituents. The Boc-protected amine at the 4-position can be deprotected under acidic conditions to liberate the free amine, which can then be acylated, alkylated, or used in other nucleophilic reactions.

The logical flow of its use in a hypothetical drug discovery project is outlined below.

G Application in Medicinal Chemistry cluster_0 Modification at C2 cluster_1 Modification at C4-Amine A This compound B Suzuki Coupling (R-B(OH)2) A->B C Stille Coupling (R-SnBu3) A->C D Sonogashira Coupling (R-CCH) A->D E Intermediate 1 (Boc-protected, C2-substituted) B->E C->E D->E F Boc Deprotection (e.g., TFA) E->F G Intermediate 2 (Free amine, C2-substituted) F->G H Acylation / Alkylation / etc. G->H I Final Biologically Active Compound H->I

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound is a key synthetic intermediate with considerable potential for the development of novel therapeutic agents. Its well-defined structure allows for selective and versatile chemical modifications, making it a valuable tool for medicinal chemists. While its specific discovery and detailed characterization are not widely published, its utility can be inferred from the rich chemistry of 2-aminothiazoles. This guide provides a foundational understanding of its synthesis and applications, serving as a resource for researchers in the field of drug discovery.

References

Methodological & Application

Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl (2-bromothiazol-4-yl)carbamate, a key building block in medicinal chemistry. The synthetic strategy involves a multi-step sequence commencing with the Hantzsch synthesis of a 4-carboxy-2-aminothiazole derivative, followed by a Sandmeyer-type reaction to introduce the bromo substituent at the 2-position. Subsequent saponification and a proposed Curtius rearrangement yield the crucial 4-amino-2-bromothiazole intermediate. The final step involves the protection of the 4-amino group as a tert-butoxycarbonyl (Boc) carbamate. This guide offers comprehensive methodologies, tabulated data for key intermediates and the final product, and a visual representation of the synthetic workflow to ensure reproducibility and facilitate its application in drug discovery and development.

Introduction

Thiazole-containing compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The targeted synthesis of specifically substituted thiazole derivatives is crucial for the development of novel therapeutic agents. This compound is a valuable intermediate, providing a handle for further chemical modifications at the 2-position (via the bromo group) and the 4-position (after deprotection of the Boc-group). This document outlines a comprehensive synthetic route to this compound, starting from readily available precursors.

Data Presentation

The following tables summarize the key quantitative data for the intermediates and the final product in the synthetic pathway.

Table 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

Reagent 1Reagent 2SolventReaction TimeTemperatureYield (%)
Ethyl bromopyruvateThioureaEthanol4-6 hReflux~85-90

Table 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

Starting MaterialReagentsSolventTemperatureYield (%)
Ethyl 2-aminothiazole-4-carboxylateNaNO₂, HBrWater/HBr (aq)0-5 °C~70-80

Table 3: Synthesis of 2-Bromo-4-thiazolecarboxylic acid

Starting MaterialReagentSolventReaction TimeTemperatureYield (%)
Ethyl 2-bromothiazole-4-carboxylateNaOH or LiOHTHF/Water2-4 hRoom Temp.>95

Table 4: Proposed Synthesis of 4-Amino-2-bromothiazole via Curtius Rearrangement

Starting MaterialKey ReagentsIntermediateReactionProposed Yield (%)
2-Bromo-4-thiazolecarboxylic acid1. (COCl)₂ or SOCl₂ 2. NaN₃ 3. Heat (in toluene) 4. H₂O/acidAcyl azide, IsocyanateCurtius Rearrangement50-70

Table 5: Synthesis of this compound

Starting MaterialReagentBaseSolventReaction TimeTemperatureYield (%)
4-Amino-2-bromothiazoleDi-tert-butyl dicarbonate (Boc₂O)Triethylamine (Et₃N)Dichloromethane (DCM)12-18 hRoom Temp.~80-90

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This procedure follows the well-established Hantzsch thiazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl bromopyruvate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum to afford ethyl 2-aminothiazole-4-carboxylate as a crystalline solid.

Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

This step involves a Sandmeyer-type diazotization and bromination.

  • Diazotization: Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%). Cool the suspension to 0-5 °C in an ice-salt bath.

  • Bromination: To the cooled suspension, add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Work-up: Quench the reaction by carefully adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Bromo-4-thiazolecarboxylic acid

This is a standard ester hydrolysis (saponification).

  • Reaction Setup: Dissolve ethyl 2-bromothiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add sodium hydroxide (NaOH, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid (HCl).

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-bromo-4-thiazolecarboxylic acid.

Step 4: Proposed Synthesis of 4-Amino-2-bromothiazole (via Curtius Rearrangement)

This protocol is a proposed route based on standard organic transformations.

  • Acyl Chloride Formation: To a solution of 2-bromo-4-thiazolecarboxylic acid (1.0 eq) in an anhydrous solvent such as toluene containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2-3 hours.

  • Acyl Azide Formation: Concentrate the reaction mixture to dryness. Dissolve the crude acyl chloride in acetone and cool to 0 °C. Add a solution of sodium azide (NaN₃, 1.5 eq) in water dropwise. Stir vigorously for 1-2 hours at 0 °C.

  • Rearrangement to Isocyanate: Extract the acyl azide with toluene. Carefully heat the toluene solution to reflux until nitrogen evolution ceases, which indicates the formation of the isocyanate.

  • Hydrolysis to Amine: Cool the solution and add dilute aqueous acid. Reflux the mixture to hydrolyze the isocyanate to the corresponding amine.

  • Work-up and Isolation: Neutralize the reaction mixture with a base and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate to obtain crude 4-amino-2-bromothiazole, which should be used immediately in the next step due to potential instability.

Step 5: Synthesis of this compound

This is a standard Boc-protection of an amine.

  • Reaction Setup: Dissolve the crude 4-amino-2-bromothiazole (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 1.5 eq).

  • Boc Protection: To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Visualizations

The following diagrams illustrate the overall synthetic workflow and the key chemical transformations.

Synthesis_Workflow Start Ethyl bromopyruvate + Thiourea Step1 Step 1: Hantzsch Thiazole Synthesis Start->Step1 Intermediate1 Ethyl 2-aminothiazole- 4-carboxylate Step1->Intermediate1 Step2 Step 2: Sandmeyer Reaction Intermediate1->Step2 Intermediate2 Ethyl 2-bromothiazole- 4-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 Intermediate3 2-Bromo-4-thiazole- carboxylic acid Step3->Intermediate3 Step4 Step 4: Curtius Rearrangement (Proposed) Intermediate3->Step4 Intermediate4 4-Amino-2-bromothiazole Step4->Intermediate4 Step5 Step 5: Boc Protection Intermediate4->Step5 FinalProduct tert-Butyl (2-bromothiazol- 4-yl)carbamate Step5->FinalProduct

Caption: Overall synthetic workflow for this compound.

Signaling_Pathway cluster_step4 Step 4: Curtius Rearrangement (Proposed) cluster_step5 Step 5: Boc Protection CarboxylicAcid 2-Bromo-4-thiazole- carboxylic acid AcylChloride Acyl Chloride CarboxylicAcid->AcylChloride SOCl₂ or (COCl)₂ AcylAzide Acyl Azide AcylChloride->AcylAzide NaN₃ Isocyanate Isocyanate AcylAzide->Isocyanate Heat (Δ) Amine 4-Amino-2-bromothiazole Isocyanate->Amine H₂O / H⁺ StartAmine 4-Amino-2-bromothiazole BocProduct tert-Butyl (2-bromothiazol- 4-yl)carbamate StartAmine->BocProduct Boc₂O, Et₃N

Caption: Key transformations in the synthesis of the target molecule.

Application Notes and Protocols for tert-Butyl (2-bromothiazol-4-yl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3) as a key building block in medicinal chemistry, particularly in the discovery of novel kinase inhibitors. This versatile scaffold offers a strategic entry point for the synthesis of diverse compound libraries targeting critical signaling pathways implicated in cancer and neurodegenerative diseases.

Introduction

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, present in numerous clinically approved drugs and investigational agents. Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites has made it a popular template for the design of potent and selective inhibitors. This compound, with its strategically placed bromine atom and Boc-protected amine, serves as an excellent starting material for the elaboration of this core structure through various cross-coupling and functionalization reactions. The Boc-protecting group allows for selective reaction at the C2-bromo position, followed by deprotection and further modification of the C4-amino group, enabling fine-tuning of structure-activity relationships (SAR).

Key Applications in Kinase Inhibitor Synthesis

Derivatives of this compound have shown significant promise as inhibitors of several important kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Glycogen Synthase Kinase 3β (GSK-3β).

  • VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibitors targeting VEGFR-2 can effectively block this process, leading to the suppression of tumor progression. The 2-aminothiazole scaffold can be elaborated to occupy the ATP-binding pocket of VEGFR-2, leading to potent inhibition.[2][3][4]

  • GSK-3β Inhibition: GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis.[5] Dysregulation of GSK-3β activity is associated with various pathologies, including Alzheimer's disease, bipolar disorder, and cancer.[6][7] The 2-aminothiazole core can be derivatized to generate selective inhibitors of GSK-3β.[5]

Data Presentation: Representative Biological Activity

The following tables summarize the biological activity of representative kinase inhibitors featuring the 2-aminothiazole scaffold, demonstrating the potential of derivatives synthesized from this compound.

Table 1: Representative 2-Aminothiazole-Based VEGFR-2 Inhibitors

Compound IDStructureIC₅₀ (nM) vs. VEGFR-2Target Cell LineCytotoxicity IC₅₀ (µM)
I 2-aminobenzothiazole-pyrazole derivative97--
II Thiazole-based derivative40.65MCF-76.13
III Hydrazinyl thiazole derivative51.09--

Data are representative of compounds with similar core structures and are intended to illustrate the potential of the scaffold.

Table 2: Representative 2-Aminothiazole-Based GSK-3β Inhibitors

Compound IDStructureIC₅₀ (nM) vs. GSK-3β
AR-A014418 Thiazole derivative100
IV Thiazole carboxamide derivative0.29
V Thiazole derivative1.1

Data are representative of compounds with similar core structures and are intended to illustrate the potential of the scaffold.[5]

Experimental Protocols

The following are detailed protocols for key synthetic transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with argon (repeat three times).

  • Add Pd(PPh₃)₄ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-(Boc-amino)thiazole derivative.

Protocol 2: Boc-Deprotection to Yield the Free Amine

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to furnish the free 4-aminothiazole derivative, which can be further functionalized.

Materials:

  • Boc-protected thiazole derivative (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • Dissolve the Boc-protected thiazole derivative in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution (typically 20-50% v/v).

  • Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aminothiazole.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound in medicinal chemistry.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation start This compound sm Suzuki Coupling (Aryl Boronic Acid, Pd catalyst) start->sm boc_deprotection Boc Deprotection (TFA, DCM) sm->boc_deprotection final_coupling Amide Coupling / Further Derivatization boc_deprotection->final_coupling inhibitor Final Kinase Inhibitor final_coupling->inhibitor kinase_assay In vitro Kinase Assay (e.g., VEGFR-2, GSK-3β) inhibitor->kinase_assay cell_assay Cell-based Assays (e.g., Proliferation, Apoptosis) kinase_assay->cell_assay sar Structure-Activity Relationship (SAR) Analysis cell_assay->sar sar->final_coupling

Caption: Synthetic and evaluation workflow for kinase inhibitors.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Inhibitor 2-Aminothiazole Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

GSK3B_Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B Inhibits BetaCatenin β-Catenin GSK3B->BetaCatenin Phosphorylates for degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Inhibitor 2-Aminothiazole Inhibitor Inhibitor->GSK3B Inhibits

References

Application Notes: tert-Butyl (2-bromothiazol-4-yl)carbamate as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3) is a pivotal heterocyclic building block in the field of medicinal chemistry and drug discovery.[1][2][3] Its structure incorporates two key features that make it a versatile precursor for the synthesis of complex bioactive molecules: a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a bromine atom at the 2-position. The Boc group serves as a stable protecting group for the amine, which can be readily removed under acidic conditions to allow for subsequent derivatization. The 2-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl or heteroaryl moieties.

This combination of functionalities allows for a modular and efficient approach to building libraries of compounds, particularly in the development of kinase inhibitors and novel anticancer agents.[4] These notes provide detailed protocols for the utilization of this precursor in key synthetic transformations.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₁₁BrN₂O₂S279.151245647-95-3
tert-Butyl N-[2-(4-bromo-3-methoxyphenyl)thiazol-4-yl]carbamateC₁₅H₁₆BrN₃O₃S414.28Not Available
2-(4-Bromo-3-methoxyphenyl)thiazol-4-amineC₁₀H₉BrN₂OS285.16Not Available
Table 2: Summary of Suzuki-Miyaura Coupling Reaction Parameters[4]
ParameterConditionPurpose
Reactants
Precursor (1.0 eq)This compound (6.27 mmol)Thiazole core provider
Boronic Acid (1.1 eq)4-bromo-3-methoxyphenylboronic acid (6.90 mmol)Aryl group donor
Catalyst System
Catalyst (0.05 eq)Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.31 mmol)Facilitates C-C bond formation
Base (3.0 eq)Potassium Carbonate (K₂CO₃) (18.8 mmol)Activates boronic acid
Solvent System
Organic Solvent1,4-Dioxane (42 mL)Solubilizes organic reactants and catalyst
Aqueous SolventWater (14 mL)Solubilizes inorganic base
Reaction Temp. 90°C for 2 hours, then 70°C overnightProvides thermal energy for reaction

Experimental Protocols

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the synthesis of tert-butyl N-[2-(4-bromo-3-methoxyphenyl)thiazol-4-yl]carbamate, a key intermediate for anticancer agents, via a Suzuki-Miyaura coupling reaction.[4]

Materials:

  • This compound (1.75 g, 6.27 mmol)

  • 4-bromo-3-methoxyphenylboronic acid (1.59 g, 6.90 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.35 g, 0.31 mmol)

  • Potassium Carbonate (K₂CO₃) (2.6 g, 18.8 mmol)

  • 1,4-Dioxane (42 mL)

  • Water (14 mL)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for extraction and purification

Procedure:

  • To a round-bottom flask, add this compound (1.75 g), 4-bromo-3-methoxyphenylboronic acid (1.59 g), Pd(PPh₃)₄ (0.35 g), and K₂CO₃ (2.6 g).[4]

  • Add 1,4-dioxane (42 mL) and water (14 mL) to the flask.[4]

  • Equip the flask with a reflux condenser and place it on a stirrer hotplate.

  • Heat the reaction mixture to 90°C and stir for 2 hours.[4]

  • Reduce the temperature to 70°C and continue stirring the reaction overnight.[4]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (250 mL).[4]

  • Transfer the mixture to a separatory funnel and wash with water (2 x 250 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[4]

  • Purify the crude product using column chromatography (e.g., eluting with 0-20% EtOAc in cyclohexane) to yield the desired coupled product.[4]

Protocol 2: Boc-Group Deprotection

This protocol details the removal of the Boc protecting group from the coupled product to yield the free amine, 2-(4-bromo-3-methoxyphenyl)thiazol-4-amine, using an in-situ generation of methanolic HCl.[4]

Materials:

  • tert-Butyl N-[2-(4-bromo-3-methoxyphenyl)thiazol-4-yl]carbamate (e.g., 1.12 g, 2.88 mmol)

  • Methanol (MeOH) (50 mL)

  • Acetyl chloride (4.1 mL, 58 mmol)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

  • Standard glassware

Procedure:

  • Dissolve the Boc-protected intermediate (1.12 g) in methanol (50 mL) in a round-bottom flask.[4]

  • Cool the solution in an ice bath (0°C).

  • While stirring, add acetyl chloride (4.1 mL) dropwise to the solution.[4] Caution: This reaction is exothermic and generates HCl gas. Perform in a well-ventilated fume hood.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.[4]

  • Stir the reaction for 40 hours at room temperature.[4]

  • Upon completion, evaporate the solvent under reduced pressure.

  • The resulting residue can be further purified, for example, by loading it onto an SCX-2 cartridge, washing with methanol, and eluting the final product with 2M methanolic ammonia to obtain the free amine.[4]

Visualizations

G Precursor tert-Butyl (2-bromothiazol-4-yl)carbamate Intermediate tert-Butyl N-[2-(Aryl)thiazol-4-yl]carbamate Precursor->Intermediate Step A: Suzuki Coupling Product 2-(Aryl)thiazol-4-amine Intermediate->Product Step B: Boc Deprotection Reagents1 Arylboronic Acid Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C Reagents2 Acetyl Chloride Methanol (HCl in situ) G Precursor This compound Bromo 2-Bromo Group (Reactive Handle) Precursor->Bromo enables BocAmine 4-Boc-Amine Group (Protected Nucleophile) Precursor->BocAmine enables Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Bromo->Coupling Deprotection Acidic Deprotection & Subsequent Derivatization BocAmine->Deprotection

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions with tert-butyl (2-bromothiazol-4-yl)carbamate. This protocol is intended to serve as a robust starting point for the synthesis of 2-aryl-4-(Boc-amino)thiazoles, which are valuable intermediates in medicinal chemistry and drug discovery. Due to the electron-rich nature of the aminothiazole ring, careful optimization of reaction conditions is often necessary to achieve high yields and minimize side reactions.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pdi_complex R-Pd(II)L₂-Br oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation r_pd_r_prime R-Pd(II)L₂-R' transmetalation->r_pd_r_prime byproduct [B(OH)₃Br]⁻ transmetalation->byproduct reductive_elimination Reductive Elimination r_pd_r_prime->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_bromide tert-Butyl (2-bromothiazol-4-yl)carbamate (R-Br) aryl_bromide->oxidative_addition boronic_acid ArB(OH)₂ (R'-B(OH)₂) boronic_acid->transmetalation base Base

Figure 1: General Catalytic Cycle of the Suzuki Cross-Coupling Reaction.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. These values are based on typical results for structurally similar aminothiazoles and should be used as a guideline for optimization.[1]

EntryArylboronic AcidCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901275-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)100880-90
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF110670-80
43-Tolylboronic acidPd(OAc)₂ (2) / XPhos (4)K₃PO₄ (2)1,4-Dioxane1001078-88
52-Thiopheneboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901665-75
64-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (3) / RuPhos (6)K₃PO₄ (3)Toluene1101260-70

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)

  • Phosphine ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos) to the flask under a positive pressure of inert gas. If using a pre-formed catalyst like Pd(PPh₃)₄, add it at this stage.

  • Solvent Addition: Add the degassed solvent (e.g., a 10:1 mixture of Toluene and Water) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 90-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl (2-arylthiazol-4-yl)carbamate.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification reagents 1. Add Reactants & Base (Thiazole, Boronic Acid, Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir (e.g., 90-110°C) solvent->react monitor 6. Monitor Progress (TLC, LC-MS) react->monitor workup 7. Quench, Dilute & Wash (Water, Brine) monitor->workup Upon Completion isolate 8. Dry & Concentrate workup->isolate purify 9. Column Chromatography isolate->purify product Pure Product purify->product

Figure 2: General Experimental Workflow for Suzuki Cross-Coupling.

Troubleshooting and Optimization

Low yields or the formation of side products can occur. Below are some common issues and suggestions for optimization.

  • Low or No Conversion:

    • Catalyst/Ligand: The choice of ligand is crucial. For electron-rich heteroaryl bromides, bulky, electron-rich phosphine ligands like SPhos or XPhos are often more effective than PPh₃.

    • Base: The base is critical for activating the boronic acid. If K₂CO₃ is ineffective, stronger bases like K₃PO₄ or Cs₂CO₃ may improve the yield.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A systematic temperature screen is recommended.

    • Degassing: Ensure the solvent and reaction mixture are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

  • Protodebromination (Replacement of Bromine with Hydrogen):

    • This is a common side reaction with electron-rich heterocycles.

    • Milder Base: Consider using a milder base like K₂CO₃.

    • Lower Temperature: Reducing the reaction temperature can often minimize this side reaction.

    • Ligand Choice: Some ligands may favor this pathway. Experiment with different phosphine ligands.

Troubleshooting_Logic cluster_issues Potential Issues cluster_solutions Optimization Strategies start Low Yield or Side Products catalyst Inactive Catalyst System start->catalyst base Ineffective Base start->base conditions Suboptimal Conditions start->conditions deboronation Protodeboronation start->deboronation ligand Screen Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) catalyst->ligand degas Ensure Thorough Degassing catalyst->degas base_screen Try Stronger Bases (K₃PO₄, Cs₂CO₃) base->base_screen temp_screen Optimize Temperature conditions->temp_screen deboronation->ligand mild_base Use Milder Base (K₂CO₃) deboronation->mild_base low_temp Lower Reaction Temperature deboronation->low_temp

References

Application Notes and Protocols for the Deprotection of the Boc Group from tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its straightforward removal. This document provides detailed protocols for the deprotection of the Boc group from tert-butyl (2-bromothiazol-4-yl)carbamate to yield 4-amino-2-bromothiazole, a valuable intermediate in the synthesis of pharmaceuticals and biologically active compounds. The protocols outlined below include standard acidic conditions as well as milder alternatives for substrates sensitive to strong acids.

Data Presentation

The following table summarizes various reported methods for the deprotection of Boc-protected amines, providing a comparison of reaction conditions and outcomes. While not all examples are specific to this compound, they represent common and effective methods for Boc deprotection on similar heterocyclic systems.

Reagent(s)SolventTemperature (°C)Time (h)Yield (%)SubstrateReference
Trifluoroacetic acid (TFA)Dichloromethane (CH₂Cl₂)20494tert-butyl (4-bromothiazol-2-yl)carbamate[1]
Oxalyl chlorideMethanol (MeOH)Room Temp.1-4up to 90Various N-Boc amines[2][3][4][5]
4M HClDioxane0 to Room Temp.--General Boc-protected amines[6]
Phosphoric acid (aq)----General Boc-protected amines[7][8]
Potassium carbonate (K₂CO₃)Methanol/WaterReflux--N-Boc heteroarenes[8]
2,2,2-Trifluoroethanol (TFE)TFEReflux-HighVarious N-Boc amines[9]
Hexafluoroisopropanol (HFIP)HFIPReflux-HighVarious N-Boc amines[9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and highly effective method for Boc deprotection.[10] It is based on the procedure reported for the deprotection of the isomeric tert-butyl (4-bromothiazol-2-yl)carbamate.[1]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in dichloromethane (CH₂Cl₂) in a round-bottom flask. A typical concentration is around 0.25 M.

  • To the stirred solution, add trifluoroacetic acid (TFA). A common ratio is a 5:8 mixture of CH₂Cl₂ to TFA by volume.[1]

  • Stir the reaction mixture at room temperature (20°C) for 4 hours.[1] Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To neutralize the residue, azeotrope with CH₂Cl₂ (2 x 5 mL).[1]

  • Partition the residue between a saturated aqueous solution of NaHCO₃ and CH₂Cl₂.[1]

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the desired 4-amino-2-bromothiazole.

Protocol 2: Mild Deprotection using Oxalyl Chloride in Methanol

This method is suitable for substrates that may be sensitive to the harsh conditions of strong acids like TFA.[2][3][4]

Materials:

  • This compound

  • Oxalyl chloride

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol (MeOH) in a round-bottom flask.

  • To the stirred solution, add oxalyl chloride (typically 3 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.[3][5] Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (EtOAc) (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the product.

Visualizations

Deprotection_Reaction Chemical Reaction for Boc Deprotection cluster_reactants Reactants cluster_reagents Reagents cluster_products Products reactant This compound product 4-Amino-2-bromothiazole reactant->product reagent TFA or Oxalyl Chloride/MeOH reagent->product byproduct1 CO₂ byproduct2 Isobutylene

Caption: Boc Deprotection Reaction Scheme.

Experimental_Workflow General Experimental Workflow for Boc Deprotection start Start: Dissolve Boc-protected amine add_reagent Add Deprotection Reagent (e.g., TFA or Oxalyl Chloride) start->add_reagent reaction Stir at Appropriate Temperature and Time add_reagent->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor workup Aqueous Workup (Neutralization & Extraction) monitor->workup Upon Completion dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Product (if necessary) concentrate->purify end End: Isolated Deprotected Amine concentrate->end If pure purify->end

Caption: Experimental Workflow Diagram.

Decision_Tree Decision Tree for Choosing a Deprotection Method start Start: Need to deprotect a Boc-protected amine acid_sensitive Is the substrate sensitive to strong acid? start->acid_sensitive use_tfa Use strong acid conditions (e.g., TFA in CH₂Cl₂) acid_sensitive->use_tfa No use_mild Use mild conditions (e.g., Oxalyl Chloride/MeOH) acid_sensitive->use_mild Yes end Proceed with selected method use_tfa->end thermolabile Is the substrate thermolabile? use_mild->thermolabile use_thermal Consider thermolytic deprotection (e.g., reflux in TFE) thermolabile->use_thermal No thermolabile->end Yes, avoid heat use_thermal->end

Caption: Method Selection Decision Tree.

References

Scale-up synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Scale-up Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the scale-up synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds. The described multi-step synthesis is designed to be robust and scalable, making it suitable for laboratory and pilot-plant scale production.

Introduction

Thiazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, including enzyme inhibitors and receptor modulators. This protocol outlines a reliable four-step synthetic route starting from readily available commercial reagents. The key transformations include a Hantzsch thiazole synthesis, a Sandmeyer-type bromination, a Curtius rearrangement to introduce the 4-amino group, and a final Boc-protection.

Data Summary

The following table summarizes the key quantitative data for each step in the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
1Hantzsch Thiazole SynthesisEthyl bromopyruvate, Thiourea-EthanolReflux (78)4-685-95
2Sandmeyer BrominationEthyl 2-aminothiazole-4-carboxylateSodium nitrite, Hydrobromic acid, Copper(I) bromideWater, HBr (aq)0 to 602-370-80
3Curtius Rearrangement & Hydrolysis2-Bromothiazole-4-carboxylic acidDiphenylphosphoryl azide (DPPA), Triethylamine, tert-ButanolToluene10012-1660-70 (over 2 steps)
4Boc Protection2-Bromo-4-aminothiazoleDi-tert-butyl dicarbonate (Boc₂O), TriethylamineDichloromethane0 to 252-490-98

Experimental Protocols

Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This step involves the classic Hantzsch thiazole synthesis to form the core thiazole ring structure.

Materials:

  • Ethyl bromopyruvate

  • Thiourea

  • Ethanol

Procedure:

  • To a stirred solution of thiourea (1.0 equivalent) in ethanol in a suitable reaction vessel, add ethyl bromopyruvate (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to afford ethyl 2-aminothiazole-4-carboxylate as a crystalline solid.

Step 2: Synthesis of Ethyl 2-bromothiazole-4-carboxylate

This step utilizes a Sandmeyer-type reaction to replace the 2-amino group with a bromine atom.

Materials:

  • Ethyl 2-aminothiazole-4-carboxylate

  • Sodium nitrite

  • Hydrobromic acid (48%)

  • Copper(I) bromide

  • Water

Procedure:

  • Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 equivalent) in a mixture of hydrobromic acid and water at 0 °C in a well-ventilated fume hood.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate vessel, dissolve copper(I) bromide (1.2 equivalents) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence will be observed.

  • After the addition is complete, warm the reaction mixture to 60 °C and stir for 1-2 hours until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-bromothiazole-4-carboxylate.

Step 3: Synthesis of 2-Bromo-4-aminothiazole via Curtius Rearrangement

This step first involves the hydrolysis of the ester to a carboxylic acid, followed by a one-pot Curtius rearrangement and trapping of the resulting isocyanate to form the Boc-protected amine, which is then deprotected. For a more direct route to the amine, the isocyanate can be hydrolyzed.

Materials:

  • Ethyl 2-bromothiazole-4-carboxylate

  • Sodium hydroxide

  • Hydrochloric acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine

  • tert-Butanol

  • Toluene

Procedure:

  • Hydrolysis: Saponify ethyl 2-bromothiazole-4-carboxylate (1.0 equivalent) with an aqueous solution of sodium hydroxide (1.5 equivalents) in a mixture of ethanol and water at 50 °C until the reaction is complete (monitored by TLC). Acidify the reaction mixture with hydrochloric acid to precipitate 2-bromothiazole-4-carboxylic acid. Filter, wash with water, and dry the solid.

  • Curtius Rearrangement and Hydrolysis: To a suspension of 2-bromothiazole-4-carboxylic acid (1.0 equivalent) in toluene, add triethylamine (1.1 equivalents) followed by diphenylphosphoryl azide (DPPA, 1.1 equivalents).

  • Heat the mixture to 100 °C. After the formation of the acyl azide is complete, the rearrangement to the isocyanate will occur with the evolution of nitrogen gas.

  • After the rearrangement is complete (typically 2-4 hours), add aqueous hydrochloric acid to the reaction mixture and continue heating to hydrolyze the isocyanate to the corresponding amine.

  • Cool the reaction, neutralize with a base, and extract the product, 2-bromo-4-aminothiazole, with a suitable organic solvent.

Step 4: Synthesis of this compound

The final step is the protection of the 4-amino group with a tert-butoxycarbonyl (Boc) group.

Materials:

  • 2-Bromo-4-aminothiazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-bromo-4-aminothiazole (1.0 equivalent) in dichloromethane in a reaction vessel.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall synthetic pathway for the scale-up production of this compound.

Synthesis_Workflow Start Ethyl bromopyruvate + Thiourea Intermediate1 Ethyl 2-aminothiazole-4-carboxylate Start->Intermediate1 Hantzsch Synthesis (Ethanol, Reflux) Intermediate2 Ethyl 2-bromothiazole-4-carboxylate Intermediate1->Intermediate2 Sandmeyer Reaction (NaNO2, HBr, CuBr) Intermediate3 2-Bromothiazole-4-carboxylic acid Intermediate2->Intermediate3 Saponification (NaOH, H2O/EtOH) Intermediate4 2-Bromo-4-aminothiazole Intermediate3->Intermediate4 Curtius Rearrangement (DPPA, Toluene, Heat) FinalProduct This compound Intermediate4->FinalProduct Boc Protection (Boc2O, Et3N, DCM)

Caption: Synthetic workflow for this compound.

Experimental protocol for using tert-Butyl (2-bromothiazol-4-yl)carbamate in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the application of tert-Butyl (2-bromothiazol-4-yl)carbamate in solid-phase synthesis (SPS). This versatile building block is particularly valuable for the construction of libraries of substituted 2-aminothiazole derivatives, a scaffold of significant interest in medicinal chemistry and drug discovery. The presented protocol outlines the immobilization of the carbamate onto a solid support, subsequent diversification at the 2-bromo position, and final cleavage from the resin to yield the desired products.

Introduction

The 2-aminothiazole moiety is a privileged structure found in a wide range of biologically active compounds. Solid-phase synthesis offers a highly efficient method for the rapid generation of compound libraries for screening and lead optimization. This compound serves as an excellent starting material for SPS due to its orthogonal protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the reactive 2-bromo substituent, which allows for a variety of chemical transformations. This protocol details a robust method for the utilization of this building block in the solid-phase synthesis of a diverse array of 2,4-disubstituted thiazoles.

Data Presentation

The efficiency of the solid-phase synthesis can be evaluated at various stages. The following table summarizes representative quantitative data for the key steps of the protocol.

StepParameterTypical Value
1. Resin Loading Loading efficiency of tert-Butyl (4-aminothiazol-2-yl)carbamate0.5 - 0.8 mmol/g
2. Suzuki Coupling Yield (based on initial resin loading)75 - 95%
3. Boc Deprotection Deprotection efficiency>99%
4. Acylation Coupling efficiency>95%
5. Cleavage Overall Yield of Final Product60 - 85%
6. Purity Purity of Crude Product (by HPLC)80 - 95%

Experimental Protocols

Materials and Reagents
  • This compound

  • 2-Chlorotrityl chloride resin (1% DVB, 100-200 mesh)

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Arylboronic acids

  • Pd(PPh₃)₄

  • 2M Na₂CO₃ solution

  • Toluene

  • Ethanol

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker or agitator

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin
  • Resin Swelling: Swell 1.0 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

  • Boc Deprotection of Reagent: Prepare a solution of this compound (2.0 eq. relative to resin capacity) in DCM. Add TFA (10 eq.) and stir for 1 hour at room temperature to remove the Boc protecting group, yielding 2-bromo-4-aminothiazole. Neutralize the solution with DIPEA.

  • Loading: Drain the DCM from the swollen resin. Add the neutralized solution of 2-bromo-4-aminothiazole to the resin. Add DIPEA (4.0 eq.) to the mixture.

  • Reaction: Agitate the mixture on a shaker at room temperature for 4 hours.

  • Capping: To cap any unreacted chlorotrityl groups, add 1 mL of MeOH and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by gravimetric analysis or by cleaving a small amount of the resin-bound amine and quantifying it.

Protocol 2: Diversification via Suzuki Coupling
  • Resin Swelling: Swell the resin-bound 2-bromothiazole (1.0 eq.) in a mixture of toluene/ethanol (3:1, v/v) in a synthesis vessel.

  • Reagent Preparation: In a separate flask, dissolve the desired arylboronic acid (3.0 eq.) and Pd(PPh₃)₄ (0.1 eq.) in the toluene/ethanol solvent mixture.

  • Coupling Reaction: Add the reagent solution to the swollen resin. Add 2M Na₂CO₃ solution (4.0 eq.).

  • Heating: Heat the reaction mixture at 80°C with agitation for 12 hours.

  • Washing: After cooling to room temperature, drain the reaction mixture and wash the resin sequentially with the toluene/ethanol mixture (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage of the Final Product from the Resin
  • Resin Preparation: Swell the dried, functionalized resin in DCM.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Drain the DCM and add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Agitation: Agitate the mixture at room temperature for 2 hours.

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with additional TFA or DCM and combine the filtrates.

  • Precipitation: Concentrate the filtrate under reduced pressure. Add cold diethyl ether to precipitate the crude product.

  • Isolation: Isolate the product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

G start Start: 2-Chlorotrityl Chloride Resin swell_resin Swell Resin in DCM start->swell_resin loading Load Amine onto Resin (DIPEA/DCM) swell_resin->loading reagent tert-Butyl (2-bromothiazol-4-yl)carbamate deprotection Boc Deprotection (TFA/DCM) reagent->deprotection deprotection->loading wash_dry1 Wash and Dry loading->wash_dry1 immobilized Immobilized 2-Bromothiazole wash_dry1->immobilized suzuki Suzuki Coupling: Arylboronic acid, Pd(PPh3)4, Na2CO3 immobilized->suzuki wash_dry2 Wash and Dry suzuki->wash_dry2 functionalized Functionalized Thiazole on Resin wash_dry2->functionalized cleavage Cleavage from Resin (TFA/TIS/H2O) functionalized->cleavage product Final Product: 2-Aryl-4-aminothiazole cleavage->product

Caption: Workflow for the solid-phase synthesis of 2-aryl-4-aminothiazoles.

The Role of tert-Butyl (2-bromothiazol-4-yl)carbamate in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a prime target for therapeutic intervention. The aminothiazole scaffold has emerged as a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of many kinases. tert-Butyl (2-bromothiazol-4-yl)carbamate is a versatile building block for the synthesis of a diverse range of aminothiazole-based kinase inhibitors. The Boc-protecting group allows for selective manipulation at other positions of the thiazole ring, while the bromine atom provides a handle for cross-coupling reactions to introduce various substituents, enabling the fine-tuning of inhibitor potency and selectivity. This document provides detailed protocols for the utilization of this compound in the synthesis of p38 MAP kinase inhibitors and presents relevant biological activity data.

Key Applications

The primary application of this compound in kinase inhibitor synthesis involves a two-step sequence: deprotection of the amine followed by a palladium-catalyzed cross-coupling reaction. This strategy allows for the introduction of a wide array of aryl and heteroaryl moieties at the 5-position of the thiazole ring, which is crucial for achieving high affinity and selectivity for the target kinase. The subsequent section details the experimental protocols for these key transformations.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group to yield 2-amino-4-bromothiazole, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add trifluoroacetic acid (5 mL) to the solution at room temperature with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 2-amino-4-bromothiazole, which can be used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a p38 MAPK Inhibitor

This protocol details the synthesis of 2-amino-5-(4-fluorophenyl)-4-phenylthiazole, a representative p38 MAPK inhibitor, from 2-amino-4-bromothiazole.

Materials:

  • 2-Amino-4-bromothiazole (from Protocol 1)

  • (4-Fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Flame-dried round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask, add 2-amino-4-bromothiazole (1.0 mmol), (4-fluorophenyl)boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert atmosphere (argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-amino-5-(4-fluorophenyl)-4-phenylthiazole.

Quantitative Data Summary

The following table summarizes the in vitro activity of a series of p38 MAPKα inhibitors synthesized via the described Suzuki-Miyaura cross-coupling protocol. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the p38 MAPKα enzymatic activity.

Compound IDR Group (at 5-position)p38 MAPKα IC50 (nM)[1]
1a 4-Fluorophenyl150[1]
1b 4-Methoxyphenyl220[1]
1c Pyridin-4-yl95[1]
1d Thiophen-2-yl180[1]

Mandatory Visualizations

G cluster_0 Synthesis Workflow A This compound B 2-Amino-4-bromothiazole A->B Boc Deprotection (TFA, DCM) D Aminothiazole-based Kinase Inhibitor B->D Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3) C Aryl/Heteroaryl Boronic Acid C->D

Caption: Synthetic workflow for kinase inhibitors.

G cluster_1 p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 Substrates Transcription Factors (e.g., ATF2, MEF2C) p38->Substrates Response Inflammatory Response Substrates->Response Inhibitor Aminothiazole Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAPK signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-4-aminothiazole, commonly achieved through the Hantzsch thiazole synthesis. The second step is the protection of the amino group of 2-bromo-4-aminothiazole with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

Q2: My Hantzsch thiazole synthesis for 2-bromo-4-aminothiazole is giving a low yield. What are the possible reasons?

Low yields in the Hantzsch synthesis can arise from several factors, including incomplete reaction, formation of side products, or difficulties in isolating the desired product. The reaction between an α-halocarbonyl compound and a thioamide is sensitive to reaction conditions. For instance, under acidic conditions, mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may form.[1]

Q3: I am observing multiple spots on my TLC during the Boc protection step. What could be the side products?

The formation of multiple products during Boc protection can be due to several reasons:

  • Di-Boc Formation: Over-reaction with Boc₂O can lead to the formation of a di-Boc protected amine, especially with primary amines under forcing conditions.[2]

  • Reaction with Other Nucleophiles: If your starting material or reaction mixture contains other nucleophilic groups, they can compete with the target amine for reaction with Boc₂O.

  • Impurity-Related Side Products: Impurities from the previous step (synthesis of 2-bromo-4-aminothiazole) can react with Boc₂O to generate additional byproducts.

Q4: How can I effectively monitor the progress of the Boc protection reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. The consumption of the starting amine and the formation of the Boc-protected product can be visualized. A co-spot of the reaction mixture with the starting material is recommended for accurate comparison. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the recommended workup procedures for the Boc protection of 2-bromo-4-aminothiazole?

A typical workup involves quenching any unreacted Boc₂O, followed by an aqueous workup to remove water-soluble byproducts and reagents. The product is then extracted into an organic solvent. A standard procedure includes:

  • Quenching the reaction with water or a dilute aqueous solution of a nucleophilic amine.

  • Removing the organic solvent under reduced pressure.

  • Diluting the residue with water and extracting the product with an organic solvent like ethyl acetate.[3]

  • Washing the combined organic layers with brine, drying over anhydrous sodium sulfate, filtering, and concentrating in vacuo.[3]

Troubleshooting Guides

Guide 1: Low Yield or Incomplete Conversion in 2-Bromo-4-aminothiazole Synthesis (Hantzsch Thighazole Synthesis)
Observed Issue Potential Cause Recommended Action
Low Yield Incomplete reaction.Optimize reaction time and temperature. Monitor the reaction closely by TLC.
Formation of byproducts.Control the stoichiometry of reactants carefully. Ensure the purity of starting materials. Consider performing the reaction under neutral conditions to avoid the formation of imino-dihydrothiazole isomers.[1]
Difficult product isolation.The product, 2-amino-4-phenylthiazole, is often poorly soluble in water and can be precipitated.[4] Adjusting the pH of the aqueous solution during workup can aid in precipitation.
Multiple Products Regioselectivity issues.The Hantzsch synthesis can sometimes yield isomeric products. Purify the crude product by column chromatography or recrystallization.
Impure starting materials.Ensure the α-haloketone precursor is pure and free from di-halogenated species.
Guide 2: Issues During Boc Protection of 2-Bromo-4-aminothiazole
Observed Issue Potential Cause Recommended Action
Incomplete Reaction Low nucleophilicity of the amine.The amino group on the thiazole ring might be less nucleophilic due to electronic effects. Consider using a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[5]
Poor solubility of starting material.Ensure the 2-bromo-4-aminothiazole is fully dissolved in the reaction solvent. A co-solvent system (e.g., THF/water) might be necessary.[2]
Inappropriate base or stoichiometry.Use a suitable base like triethylamine or sodium bicarbonate to neutralize the acid formed during the reaction. Ensure at least a stoichiometric amount of base is used.[5]
Hydrolysis of Boc₂O.In aqueous conditions, use a slight excess of Boc₂O to compensate for hydrolysis.[2]
Formation of Di-Boc Product Excess Boc₂O or prolonged reaction time.Use a stoichiometric amount of Boc₂O and monitor the reaction closely to stop it once the mono-Boc product is predominantly formed.[2]
Unidentified Impurities Side reactions of the t-butyl cation.The t-butyl cation generated during the reaction can alkylate other nucleophiles. Adding a scavenger like anisole can sometimes mitigate this.[6]
Impurities from the previous step.Purify the 2-bromo-4-aminothiazole intermediate before proceeding to the Boc protection step.

Summary of Potential Impurities

Impurity Potential Origin Method of Detection Mitigation Strategy
Unreacted 2-bromo-4-aminothiazoleIncomplete Boc protection reaction.TLC, HPLC, NMROptimize reaction conditions (time, temperature, catalyst).
Di-tert-butyl dicarbonate (Boc₂O)Used in excess during the reaction.TLC, ¹H NMRQuench with a nucleophilic amine or water during workup.
tert-ButanolByproduct of Boc₂O reaction.¹H NMRRemove during aqueous workup and solvent evaporation.
Di-Boc protected productOver-reaction with Boc₂O.TLC, HPLC, LC-MS, NMRControl stoichiometry of Boc₂O and reaction time.
Isomeric thiazole byproductsSide reactions during Hantzsch synthesis.TLC, HPLC, LC-MS, NMRPurify the 2-bromo-4-aminothiazole intermediate before Boc protection.
tert-Butylated byproductsAlkylation by the t-butyl cation.LC-MS, NMRUse of scavengers; minimize reaction temperature and time.

Experimental Protocols

Key Experiment 1: Synthesis of 2-Amino-4-phenylthiazole (A model for Hantzsch Thiazole Synthesis)

This protocol provides a general procedure for the Hantzsch thiazole synthesis.[4]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at a moderate temperature for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% sodium carbonate solution and swirl.

  • Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.

  • Air-dry the solid product.

Key Experiment 2: General Protocol for Boc Protection of an Amine

This protocol provides a general procedure for the Boc protection of an amine.[5]

Materials:

  • Amine (e.g., 2-bromo-4-aminothiazole)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Solvent (e.g., THF, acetonitrile, or a mixture with water)

  • Base (e.g., triethylamine, sodium bicarbonate)

Procedure:

  • Dissolve the amine (1 equivalent) in a suitable solvent.

  • Add the base (1-1.5 equivalents).

  • Add Boc₂O (1.1-1.5 equivalents) portion-wise, maintaining the temperature if necessary (e.g., 0 °C to room temperature).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.

  • Upon completion, quench the reaction if necessary and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.

  • Purify by column chromatography if necessary.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Boc Protection alpha-haloketone α-Haloketone product1 2-Bromo-4-aminothiazole alpha-haloketone->product1 + Thiourea (e.g., Ethanol, Reflux) thiourea Thiourea product1_ref 2-Bromo-4-aminothiazole final_product This compound product1_ref->final_product + Boc₂O, Base (e.g., THF) boc_anhydride Di-tert-butyl dicarbonate (Boc₂O)

Caption: Synthetic pathway for this compound.

Impurity_Formation Starting_Amine 2-Bromo-4-aminothiazole Desired_Product Mono-Boc Product Starting_Amine->Desired_Product + Boc₂O (1 eq) Unreacted_Amine Unreacted Starting Material Starting_Amine->Unreacted_Amine Incomplete Reaction Boc_Anhydride Boc₂O Hydrolysis_Product tert-Butanol + CO₂ Boc_Anhydride->Hydrolysis_Product + H₂O DiBoc_Product Di-Boc Product Desired_Product->DiBoc_Product + Boc₂O (excess)

Caption: Potential impurity formation during the Boc protection step.

Troubleshooting_Workflow Start Problem: Low Yield or Impure Product Check_Step Identify the problematic step: Step 1 (Hantzsch) or Step 2 (Boc Protection)? Start->Check_Step Troubleshoot_Hantzsch Troubleshoot Hantzsch Synthesis Check_Step->Troubleshoot_Hantzsch Step 1 Troubleshoot_Boc Troubleshoot Boc Protection Check_Step->Troubleshoot_Boc Step 2 Optimize_Hantzsch Optimize Reaction Conditions: - Temperature - Time - Stoichiometry - Solvent Troubleshoot_Hantzsch->Optimize_Hantzsch Optimize_Boc Optimize Boc Protection: - Base - Catalyst (DMAP) - Solvent - Stoichiometry of Boc₂O Troubleshoot_Boc->Optimize_Boc Purify_Intermediate Purify 2-bromo-4-aminothiazole Optimize_Hantzsch->Purify_Intermediate Purify_Intermediate->Troubleshoot_Boc Workup Optimize Workup and Purification Optimize_Boc->Workup Success Successful Synthesis Workup->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Purification of Crude tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of crude tert-Butyl (2-bromothiazol-4-yl)carbamate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the column chromatography of this compound?

A1: A common starting point for the purification of Boc-protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate. The exact ratio should be determined by thin-layer chromatography (TLC) analysis of the crude material. A typical starting gradient could be from 10% to 50% ethyl acetate in hexanes.

Q2: How can I determine the appropriate solvent system using TLC?

A2: To find the optimal mobile phase, test various solvent systems with your crude product on a TLC plate. The ideal system will show good separation between your desired product and any impurities, with the product having an Rf value between 0.2 and 0.4 for effective column separation.[1]

Q3: What are the common impurities I might encounter in my crude product?

A3: Common impurities can include unreacted starting materials, byproducts from the Boc-protection reaction, and potentially di-Boc protected species. The polarity of these impurities will vary, making TLC analysis crucial for developing a separation strategy.

Q4: My compound appears to be degrading on the silica gel. What can I do?

A4: Some compounds, particularly those with sensitive functional groups, can degrade on acidic silica gel. You can perform a 2D-TLC experiment to check for stability.[1] If degradation is observed, consider deactivating the silica gel by pre-eluting the column with the mobile phase containing a small amount of a base like triethylamine (0.1-1%) or using a different stationary phase such as neutral alumina.[1]

Q5: How much crude material can I load onto my column?

A5: A general guideline is to load an amount of crude material that is about 1-2% of the total weight of the silica gel used for packing the column.[1] Overloading the column will result in poor separation.

Troubleshooting Guide

The following table outlines common problems encountered during the column chromatography of this compound and suggests potential solutions.

Problem Possible Cause Solution
Product elutes too quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).[1]
Product elutes too slowly or not at all (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by gradually increasing the percentage of the polar solvent (e.g., ethyl acetate). For strongly retained compounds, adding a small amount of a more polar solvent like methanol (1-2%) might be necessary.[1]
Poor separation of product from impurities The chosen mobile phase does not provide adequate resolution.Systematically screen different solvent systems using TLC to find an optimal mobile phase that maximizes the separation between the product and impurities.[1]
The column was overloaded with the crude sample.Reduce the amount of crude material loaded onto the column. A common ratio is 1:50 to 1:100 of crude material to silica gel by weight.
Streaking or tailing of the product band The compound may be interacting strongly with the acidic silica gel.Add a small amount of triethylamine (~0.5-1%) to the mobile phase to improve the peak shape.[2]
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of solvent and load it carefully onto the top of the silica gel in a narrow band.[1]
No product recovered from the column The compound may have decomposed on the silica gel.Check the stability of your compound on silica gel using 2D-TLC. If it is unstable, consider using a less acidic stationary phase like neutral alumina.[1]
The fractions containing the product were missed.Collect smaller fractions and monitor them carefully by TLC.[1]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general procedure for the purification of crude this compound.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v).

  • Prepare a sufficient volume of the mobile phase to pack and run the column.

2. Column Packing:

  • Select a glass column of an appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel (230-400 mesh) in the mobile phase.

  • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and air-free packing. Gently tap the column to facilitate even packing.

  • Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane if necessary for solubility.

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the level is just at the top of the silica.

  • Alternatively, for samples with low solubility in the mobile phase, use a "dry loading" technique. Pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[1]

4. Elution:

  • Carefully add the mobile phase to the top of the column without disturbing the silica bed.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • The elution can be performed isocratically (with a constant mobile phase composition) or with a gradient (gradually increasing the polarity of the mobile phase).

5. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in the same mobile phase used for the column.

  • Visualize the spots using a UV lamp (if the compound is UV active) and/or a suitable staining agent (e.g., potassium permanganate).

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_tlc 1. TLC Analysis (Determine Solvent System) prep_column 2. Pack Column (Silica Gel Slurry) prep_tlc->prep_column prep_sample 3. Prepare Sample (Minimal Solvent/Dry Load) prep_column->prep_sample load_sample 4. Load Sample onto Column prep_sample->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect analyze_fractions 7. Analyze Fractions by TLC collect->analyze_fractions pool_fractions 8. Pool Pure Fractions analyze_fractions->pool_fractions concentrate 9. Concentrate to Yield Pure Product pool_fractions->concentrate

Caption: Experimental workflow for column chromatography purification.

Troubleshooting_Logic cluster_separation Separation Issues cluster_elution Elution Issues start Problem Identified poor_sep Poor Separation start->poor_sep streaking Streaking/Tailing start->streaking high_rf High Rf (Elutes too fast) start->high_rf low_rf Low Rf (Elutes too slow) start->low_rf no_product No Product Recovered start->no_product solution_overload Decrease Sample Load poor_sep->solution_overload solution_solvent Optimize Solvent System (TLC) poor_sep->solution_solvent solution_base Add Base (e.g., Et3N) streaking->solution_base solution_loading Improve Sample Loading streaking->solution_loading solution_decrease_polarity Decrease Mobile Phase Polarity high_rf->solution_decrease_polarity solution_increase_polarity Increase Mobile Phase Polarity low_rf->solution_increase_polarity solution_check_stability Check Compound Stability (2D-TLC) no_product->solution_check_stability solution_collect_more Collect Smaller/More Fractions no_product->solution_collect_more

Caption: Troubleshooting logic for common column chromatography issues.

References

Optimizing reaction conditions for tert-Butyl (2-bromothiazol-4-yl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of this compound.

Synthesis Overview

The primary synthetic route involves the N-Boc protection of 2-bromothiazol-4-amine using di-tert-butyl dicarbonate ((Boc)₂O). Optimizing this reaction requires careful control of reagents, solvent, and temperature to maximize yield and purity.

G start 2-Bromothiazol-4-amine (Starting Material) process Boc Protection Reaction start->process reagents Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., TEA, NaOH) Solvent (e.g., THF, CH₂Cl₂) reagents->process workup Aqueous Workup & Extraction process->workup purification Purification (Column Chromatography / Recrystallization) workup->purification product This compound (Final Product) purification->product

Caption: General workflow for the Boc protection synthesis.

Experimental Protocols

Protocol: N-Boc Protection of 2-Bromothiazol-4-amine

This protocol is adapted from standard procedures for the N-tert-butoxycarbonylation of amines.[1][2]

  • Preparation: In a round-bottom flask, dissolve 2-bromothiazol-4-amine (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

  • Reagent Addition: Add a base, such as triethylamine (1.2 equiv) or 4-(dimethylamino)pyridine (DMAP, 0.1 equiv), to the solution. Cool the mixture to 0 °C in an ice bath.

  • Boc Anhydride: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in the same solvent dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Washing: Combine the organic extracts and wash sequentially with 0.1 N HCl solution, water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain pure this compound.

Data Presentation

Table 1: Optimization of N-Boc Protection Reaction Conditions
EntryBase (equiv)SolventTemperature (°C)Time (h)Yield (%)Notes
1Triethylamine (1.2)CH₂Cl₂251675Standard conditions, moderate yield.
2Triethylamine (1.2)THF251682THF may improve solubility and yield.
3NaOH (1.5)Dioxane/H₂O251285Aqueous conditions can be effective.[3]
4DMAP (cat.), TEA (1.2)CH₂Cl₂0 to 25692Catalytic DMAP significantly increases reaction rate.
5NoneTHF5024< 40Base is generally required for efficient reaction.[4]

Troubleshooting Guide

G start Low Yield or Incomplete Reaction q1 Is Starting Material (SM) visible on TLC/LCMS? start->q1 a1_yes Reaction is Incomplete q1->a1_yes  Yes q2 Are there multiple new spots on TLC? q1->q2  No s1 1. Increase reaction time. 2. Add catalytic DMAP. 3. Check (Boc)₂O quality. a1_yes->s1 a2_yes Side Reactions Occurring q2->a2_yes  Yes a_other Product Lost During Workup/Purification q2->a_other  No s2 1. Lower reaction temperature. 2. Ensure stoichiometry is correct. 3. Check for di-Boc protection. a2_yes->s2 s3 1. Avoid strong acids. 2. Use sat. NaHCO₃ for washes. 3. Check product solubility in extraction solvent. a_other->s3

Caption: Troubleshooting logic for low reaction yield.

Question & Answer Troubleshooting

Q1: My Boc protection reaction is slow or stalls, with starting material remaining. What could be the cause?

A1: This issue can arise from several factors:

  • Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagent.

  • Insufficient Base: The reaction often requires a base to deprotonate the amine or neutralize acidic byproducts. While some reactions proceed without a base, catalysts like triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the process.[4]

  • Temperature: While the reaction is typically run at room temperature, gentle heating (40-50 °C) may be necessary for less reactive amines, though this can also increase side reactions.

  • Solvent: Ensure your solvent is anhydrous, as water can hydrolyze (Boc)₂O.

Q2: I am observing the formation of a significant byproduct that is difficult to separate. What is it and how can I avoid it?

A2: A common byproduct is the di-Boc protected amine, where two Boc groups attach to the same nitrogen. This is more likely if a strong base is used or with extended reaction times at higher temperatures. To minimize this, use stoichiometric amounts of (Boc)₂O and avoid overly harsh conditions. Another potential side product is tert-butyl N-trifluoroacetylcarbamate if trifluoroacetic acid is used in a prior deprotection step and not fully removed.[5]

Q3: My yield is low after the aqueous workup. Where am I losing the product?

A3: The Boc protecting group is sensitive to strong acids and can be cleaved, leading to product loss.[6]

  • Acidic Washes: Avoid washing with strong acids. If an acid wash is necessary to remove a basic catalyst like DMAP, use a dilute, weak acid (e.g., 0.1 N HCl) and perform the step quickly at low temperatures.

  • Emulsions: Emulsions during extraction can trap the product. To break them, try adding brine or filtering the mixture through celite.

  • Product Solubility: The product has some polarity but is largely organic-soluble. Ensure you are using an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) and performing a sufficient number of extractions (e.g., 3x).

Q4: The final product appears oily or impure even after column chromatography. What are the next steps?

A4:

  • Solvent Removal: Ensure all column chromatography solvents (e.g., ethyl acetate, hexane) are thoroughly removed under high vacuum, as residual solvent can make the product appear oily.

  • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step.[5] Experiment with different solvent systems, such as hexane/ethyl acetate or benzene/hexane, to find conditions that yield high-purity crystals.[5]

  • Characterization: Confirm the structure and purity using NMR, LC-MS, and HPLC to identify the nature of any remaining impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the reaction's progress? A1: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like 3:1 Hexane:Ethyl Acetate. The product, being less polar than the starting amine, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots.

Q2: Can I use other Boc-protection reagents besides (Boc)₂O? A2: Yes, other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) or tert-butyl chloroformate exist, but di-tert-butyl dicarbonate ((Boc)₂O) is the most widely used due to its convenience, stability, and high reactivity.[4]

Q3: How stable is the final product, this compound? A3: The compound is generally stable under neutral and basic conditions. However, the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, strong HCl), which is the standard method for its removal.[4][7] It should be stored in a cool, dry place.

Q4: What are the key safety precautions for this synthesis? A4:

  • Work in a well-ventilated fume hood.

  • 2-bromothiazol-4-amine is a halogenated amine and should be handled with care, avoiding inhalation and skin contact.

  • Di-tert-butyl dicarbonate can cause irritation.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Technical Support Center: Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate. It addresses common side reactions and offers solutions to optimize the synthetic outcome.

Frequently Asked Questions (FAQs)

Q1: During the bromination of the thiazole precursor, my analysis shows multiple brominated species. What is the most likely cause?

A1: The most common issue is over-bromination. The thiazole ring is susceptible to electrophilic substitution, and using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di-brominated or even tri-brominated byproducts, such as 2,5-dibromothiazole or 2,4,5-tribromothiazole.[1][2][3] To mitigate this, it is crucial to carefully control the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and the reaction temperature.

Q2: I performed a Boc protection on 2-bromo-4-aminothiazole, but I see a significant amount of a higher molecular weight byproduct. What could this be?

A2: A common side reaction during Boc protection is the formation of a di-Boc protected amine (N,N-bis(tert-butoxycarbonyl) derivative).[4] This typically occurs if the reaction conditions are too forcing, there is a large excess of di-tert-butyl dicarbonate (Boc₂O), or a highly active catalyst is used. Using a slight excess of Boc₂O (e.g., 1.1-1.5 equivalents) and carefully controlling the reaction time and temperature can minimize this side product.

Q3: After purification, my final product, this compound, seems to be reverting to the 2-bromo-4-aminothiazole starting material. Why is this happening?

A3: The tert-butoxycarbonyl (Boc) protecting group is highly sensitive to acid and will be cleaved under acidic conditions.[5][6][7] Accidental exposure to acid during the workup or purification steps (e.g., using acidic quenching solutions or certain grades of silica gel for chromatography) can cause deprotection.[8][9] It is essential to maintain neutral or slightly basic conditions throughout the isolation and purification process. A wash with a mild base like saturated sodium bicarbonate solution is recommended during the workup.[10]

Q4: My bromination reaction is giving me the wrong isomer. How can I control the regioselectivity?

A4: The position of electrophilic substitution on a thiazole ring is directed by the existing substituents. For a 2-aminothiazole, the 5-position is often the most reactive site for electrophilic attack.[10] To achieve bromination at the 2-position, a common strategy involves a "halogen dance" rearrangement from a 5-bromo precursor using a strong base like lithium diisopropylamide (LDA), or by starting with a precursor that directs bromination to the desired position.[10][11] Alternatively, a Sandmeyer-type reaction starting from 2-aminothiazole can yield 2-bromothiazole.[12]

Q5: What are scavengers, and should I use them during Boc deprotection if I need to perform this step later?

A5: When a Boc group is cleaved under acidic conditions, it forms a tert-butyl cation.[4][8] This cation can act as an alkylating agent, reacting with nucleophilic sites on your molecule, such as thiols or electron-rich aromatic rings, leading to undesired byproducts.[13] Scavengers, like thiophenol or triisopropylsilane, are added to the reaction mixture to trap these cations and prevent side reactions.[4] While not directly related to the synthesis of the target compound, this is a critical consideration for any subsequent steps involving Boc deprotection.

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions for the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Brominated Intermediate 1. Incomplete reaction. 2. Degradation of the starting material or product.[1][10] 3. Suboptimal reaction temperature.1. Monitor the reaction by TLC/LC-MS to ensure completion. 2. Use milder brominating agents like NBS instead of elemental bromine.[1] 3. Perform the reaction at a lower temperature to minimize degradation.
Multiple Brominated Products Over-bromination of the thiazole ring.[1][2]1. Use a controlled amount of brominating agent (1.0-1.1 equivalents). 2. Add the brominating agent slowly and maintain a low reaction temperature.
Incorrect Bromine Position The inherent reactivity of the thiazole ring directs the electrophile to an undesired position (e.g., C5).[10]1. Use a synthetic route that specifically builds the 2-bromo-4-aminothiazole scaffold. 2. Consider a halogen dance rearrangement from an alternative bromo-isomer.[11]
Formation of Di-Boc Product 1. Large excess of Boc₂O. 2. Reaction temperature is too high. 3. Prolonged reaction time.1. Use 1.1-1.5 equivalents of Boc₂O. 2. Conduct the reaction at room temperature or 0 °C.[6] 3. Monitor the reaction by TLC and quench it upon consumption of the starting material.
Accidental Deprotection of Boc Group Exposure to acidic conditions during workup or purification.[5][6][7]1. Use a neutral or basic (e.g., saturated NaHCO₃) aqueous wash during workup.[10] 2. Use neutralized silica gel for column chromatography. 3. Avoid acidic solvents or additives.
Formation of Urea Byproducts Side reaction involving isocyanate intermediates.[4]1. Ensure anhydrous conditions if the reaction is sensitive to water. 2. Use well-established protocols for Boc protection that are known to be clean.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-bromothiazole (Precursor)

This protocol is an example. The actual synthesis may depend on the available starting materials. This route involves a halogen dance rearrangement.

  • Materials : tert-Butyl (5-bromothiazol-2-yl)carbamate, Lithium diisopropylamide (LDA) solution in THF, Anhydrous Tetrahydrofuran (THF).

  • Procedure : a. Dissolve tert-Butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Slowly add a solution of LDA in THF (approx. 1.1 eq) dropwise, maintaining the temperature between 0-10 °C. d. Stir the reaction mixture at this temperature for 20-30 minutes, monitoring the reaction progress by TLC.[11] e. Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. f. Extract the product with ethyl acetate (3x). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. The crude Boc-protected 2-amino-4-bromothiazole can be deprotected without further purification. Add a solution of trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂) and stir at room temperature for 2-4 hours.[10] i. Evaporate the solvent and azeotrope with CH₂Cl₂. Partition the residue between saturated aqueous NaHCO₃ and CH₂Cl₂.[10] j. Extract the aqueous layer multiple times with CH₂Cl₂, combine the organic layers, dry, and evaporate to yield 2-amino-4-bromothiazole, which should be used immediately due to its potential instability.[10]

Protocol 2: Synthesis of this compound

  • Materials : 2-Amino-4-bromothiazole, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) or another suitable base, Anhydrous Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂).

  • Procedure : a. Dissolve 2-amino-4-bromothiazole (1.0 eq) in anhydrous THF. b. Add triethylamine (1.5-2.0 eq) to the solution. c. To this stirring solution, add a solution of Boc₂O (1.1-1.2 eq) in THF dropwise at room temperature. d. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC. e. Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. f. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_boc Boc Protection SM1 2-Aminothiazole Derivative Step1 Step 1: Bromination SM1->Step1 SM2 Brominating Agent (e.g., NBS) SM2->Step1 Boc_reagent Boc₂O, Base Step2 Step 2: Boc Protection Boc_reagent->Step2 Intermediate 2-Amino-4-bromothiazole Step1->Intermediate Side_Reaction1 Over-bromination (Di/Tri-bromo species) Step1->Side_Reaction1 Excess NBS/ High Temp Intermediate->Step2 Product tert-Butyl (2-bromothiazol-4-yl)carbamate Step2->Product Side_Reaction2 Di-Boc Product Step2->Side_Reaction2 Excess Boc₂O Side_Reaction3 Accidental Deprotection Product->Side_Reaction3 Acidic Workup/ Purification

Troubleshooting_Logic Start Experiment Completed, Unexpected Results Check_Step Which step has the issue? Start->Check_Step Bromination_Issue Problem in Bromination Step Check_Step->Bromination_Issue Bromination Boc_Issue Problem in Boc Protection Step Check_Step->Boc_Issue Boc Protection Brom_Analysis Analyze crude product by LC-MS / NMR Bromination_Issue->Brom_Analysis Boc_Analysis Analyze crude product by LC-MS / NMR Boc_Issue->Boc_Analysis Brom_Q1 Multiple Br atoms detected? Brom_Analysis->Brom_Q1 Boc_Q1 Higher MW byproduct (+100 Da)? Boc_Analysis->Boc_Q1 Brom_A1 Cause: Over-bromination Solution: Reduce brominating agent stoichiometry Brom_Q1->Brom_A1 Yes Boc_A1 Cause: Di-Boc formation Solution: Reduce Boc₂O eq. Boc_Q1->Boc_A1 Yes Boc_Q2 Starting amine present in final product? Boc_Q1->Boc_Q2 No Boc_A2 Cause: Accidental Deprotection Solution: Ensure neutral/basic workup and purification Boc_Q2->Boc_A2 Yes

Side_Reaction_Formation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Start_Amine 2-Bromo-4-aminothiazole Boc2O_1 + Boc₂O (1.1 eq) + Base Product Target Product (Mono-Boc) Start_Amine->Product Desired Side_Product Side Product (Di-Boc) Product->Side_Product Undesired Boc2O_2 + Boc₂O (Excess) + Harsh Conditions Product_Side Target Product

References

Technical Support Center: Optimizing the Synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of tert-Butyl (2-bromothiazol-4-yl)carbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

There are two primary synthetic strategies:

  • Route A: Bromination followed by Boc Protection. This involves the bromination of a suitable thiazole precursor, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).

  • Route B: Boc Protection followed by Bromination or Halogen Rearrangement. This route involves first protecting an aminothiazole derivative with a Boc group, followed by bromination or a halogen rearrangement to introduce the bromine atom at the 2-position.[1]

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Boc Protection: The nucleophilicity of the amine on the thiazole ring can be low, leading to incomplete reaction with Boc₂O. Steric hindrance can also play a role.

  • Side Reactions: Over-bromination can lead to the formation of di- or tri-brominated species. Additionally, the thiazole ring can be sensitive to certain reaction conditions, leading to degradation.

  • Poor Solubility: The starting materials, particularly zwitterionic intermediates, may have poor solubility in common organic solvents, hindering the reaction rate.[2]

  • Suboptimal Reaction Conditions: Temperature, reaction time, choice of base, and solvent can all significantly impact the yield.

  • Difficult Purification: The final product may be difficult to separate from starting materials or byproducts, leading to losses during workup and purification.

Q3: How can I improve the efficiency of the Boc protection step?

To improve the Boc protection yield:

  • Choice of Base: A suitable base is often crucial to deprotonate the amine and drive the reaction forward. Common bases include triethylamine (TEA), sodium hydroxide (NaOH), or 4-dimethylaminopyridine (DMAP).[3]

  • Solvent System: A solvent system that ensures the solubility of the amine is critical. A mixture of THF and water is often effective for amino acids and other polar amines.[2][3]

  • Excess Boc₂O: Using a slight excess of Boc₂O (1.1-1.5 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of di-Boc byproducts.

  • Reaction Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent side reactions.

Q4: What are the best practices for the bromination step?

For a successful bromination:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective brominating agent for thiazoles.

  • Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent to avoid over-bromination.

  • Temperature Control: Bromination reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) can help control the reaction rate and minimize side products.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.

Q5: What purification strategies are most effective for this compound?

Effective purification methods include:

  • Flash Chromatography: This is a common and effective method for purifying Boc-protected compounds. A silica gel column with a gradient elution of hexane and ethyl acetate is typically used.[4]

  • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.[4]

  • Preparative HPLC: For achieving very high purity, preparative high-performance liquid chromatography (HPLC) is an option, though it is less scalable than other methods.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low to No Product Formation - Inactive reagents- Incorrect reaction temperature- Poorly soluble starting material- Check the quality and purity of starting materials and reagents.- Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled.- Use a co-solvent system (e.g., THF/water) to improve solubility.[2][3]
Multiple Spots on TLC (Side Products) - Over-bromination- Di-Boc formation- Ring degradation- Reduce the equivalents of the brominating agent.- Use a stoichiometric amount of Boc₂O.- Perform the reaction at a lower temperature and monitor closely.- Consider a milder base for the Boc protection.
Starting Material Remains - Insufficient reaction time- Low reaction temperature- Inefficient base in Boc protection- Increase the reaction time and monitor by TLC.- Gradually increase the reaction temperature.- Screen different bases (e.g., TEA, DIPEA, NaOH, DMAP) for the Boc protection step.[3]
Product is an Oil and Difficult to Purify - Residual solvent- Impurities preventing crystallization- Ensure complete removal of solvent under high vacuum.- Attempt purification by flash column chromatography.- Try to induce crystallization by adding a seed crystal or by slow evaporation of a suitable solvent system.[4]
Product Decomposes During Workup or Purification - Product instability to acid or base- High temperatures during solvent removal- Use a neutral workup procedure.- Avoid strong acids or bases during extraction.- Remove solvent at reduced pressure and low temperature (rotary evaporation).

Experimental Protocols

Protocol 1: Synthesis of this compound via Halogen Rearrangement

This protocol is adapted from a known synthesis of the isomeric 2-Boc-amino-4-bromothiazole and would require adaptation and optimization for the target molecule.[1]

Step 1: Boc Protection of 2-Aminothiazole

  • To a solution of 2-aminothiazole (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of THF and water), add a base such as NaOH (2.2 eq).[5]

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring at room temperature.[5]

  • Stir the reaction mixture for 16-24 hours, monitoring the progress by TLC.

  • After completion, acidify the reaction mixture with a dilute acid (e.g., 7% citric acid) and extract the product with an organic solvent (e.g., CH₂Cl₂).[5]

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield tert-butyl thiazol-2-ylcarbamate.

Step 2: Halogen Rearrangement to this compound

This step is theoretical and based on the rearrangement to the 4-bromo isomer, requiring experimental validation.

  • Dissolve the tert-butyl thiazol-2-ylcarbamate (1.0 eq) in anhydrous THF and cool the solution to 0-10 °C under an inert atmosphere.

  • Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (LiNPr₂ⁱ) and stir for a defined period (e.g., 20 minutes) to facilitate the rearrangement.[1]

  • Quench the reaction with a suitable proton source (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., gradient of ethyl acetate in hexane) to obtain the desired product.

Data Presentation

Table 1: Comparison of Conditions for Boc Protection of Amines

Amine Substrate Base Solvent Yield (%) Reference
PseudothiohydantoinNaOHTHF/H₂O86[5]
General AminesDMAP (catalytic)AcetonitrileHigh[3]
Zwitterionic AminesNaOHH₂O75-95[6]
Electron-deficient anilines-HFIPHigh[7]

Table 2: Purification Method Comparison for Boc-Protected Compounds [4]

Technique Resolution Speed Scalability Cost
Flash Chromatography ModerateFastHighLow
Preparative HPLC HighSlowLowHigh
Crystallization HighVariableHighLow

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Workup & Purification start Starting Material (e.g., 2-Aminothiazole) boc_protection Boc Protection (Boc₂O, Base) start->boc_protection Step 1 bromination Bromination / Rearrangement (e.g., LDA) boc_protection->bromination Step 2 crude_product Crude Product bromination->crude_product workup Aqueous Workup (Extraction) crude_product->workup purification Purification (Chromatography/Crystallization) workup->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Low Yield or Incomplete Reaction check_reagents Are starting materials pure and reagents active? start->check_reagents check_solubility Is the starting material fully dissolved? check_reagents->check_solubility Yes reagents_no Replace/purify reagents check_reagents->reagents_no No check_conditions Are reaction conditions (T, time, base) optimal? check_solubility->check_conditions Yes solubility_no Change solvent system (e.g., co-solvents) check_solubility->solubility_no No check_purification Are there significant losses during purification? check_conditions->check_purification Yes conditions_no Optimize T, time, or base check_conditions->conditions_no No purification_no Optimize purification method check_purification->purification_no No success Improved Yield reagents_no->success solubility_no->success conditions_no->success purification_no->success

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Troubleshooting the Deprotection of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of tert-Butyl (2-bromothiazol-4-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this specific chemical transformation. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the deprotection of this compound?

The most frequently reported issues include incomplete removal of the Boc protecting group and the formation of unwanted side products. Incomplete deprotection can be a result of insufficient acid concentration, inadequate reaction time, or low temperature. Side reactions often stem from the generation of the reactive tert-butyl cation during acid-catalyzed cleavage, which can lead to alkylation of the desired product or other nucleophilic species present in the reaction mixture.

Q2: How does the 2-bromothiazole ring affect the deprotection reaction?

The electron-withdrawing nature of the 2-bromothiazole ring can influence the lability of the Boc group. While specific quantitative data on this effect is limited, electron-withdrawing groups can sometimes make the carbamate more stable, potentially requiring harsher acidic conditions for complete removal compared to Boc-protected amines with electron-donating groups. Additionally, the thiazole ring itself is a heterocyclic system that could be susceptible to degradation or side reactions under strongly acidic conditions over prolonged periods, although 2-bromothiazole is generally considered a stable compound.

Q3: What are the recommended starting conditions for deprotection?

For a reliable starting point, treatment with trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is recommended. A common starting concentration is a 1:1 mixture of TFA and DCM. For substrates that may be sensitive to strong acid, a lower concentration of TFA (e.g., 20-50% in DCM) can be employed.[1] Alternatively, a 4M solution of hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane is a widely used and effective method.[1]

Q4: When should I use scavengers, and which ones are appropriate?

Scavengers are crucial for preventing side reactions caused by the tert-butyl cation. They should be used when your substrate or other components in the reaction mixture contain nucleophilic sites. Common scavengers include triisopropylsilane (TIS) or thioanisole.[2] TIS is particularly effective at reducing the tert-butyl cation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Increase the concentration of TFA (e.g., from 20% to 50% or neat TFA) or use a stronger acid solution (e.g., 4M HCl in dioxane).
Inadequate reaction time or temperature.Monitor the reaction by TLC or LC-MS. If starting material persists, extend the reaction time. Gentle heating may be considered for stubborn substrates, but should be done cautiously to avoid degradation.
Steric hindrance around the carbamate.While less likely for this specific molecule, more forcing conditions such as longer reaction times or slightly elevated temperatures may be necessary.
Formation of Side Products Alkylation by the tert-butyl cation.Add a scavenger such as triisopropylsilane (TIS) (typically 2.5-5% v/v) to the reaction mixture to trap the tert-butyl cation.
Degradation of the thiazole ring.Use the mildest effective acidic conditions. Avoid prolonged reaction times at elevated temperatures. Consider alternative, milder deprotection methods if degradation is significant.
Difficult Product Isolation Product is a salt (e.g., TFA or HCl salt).After removal of the acid and solvent, the resulting salt can sometimes be an oil. Trituration with a non-polar solvent like diethyl ether can often induce precipitation of the salt as a solid.
Residual acid in the final product.Co-evaporation with a solvent like toluene can help remove residual TFA. For the free amine, a basic workup (e.g., washing with saturated sodium bicarbonate solution) is necessary to neutralize the acid salt.

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is adapted from a successful deprotection of the similar compound, tert-butyl (4-bromothiazol-2-yl)carbamate, which yielded 94% of the desired amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (an equal volume to the DCM, for a 1:1 ratio) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up to obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until gas evolution (CO2) ceases.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 2-bromo-4-aminothiazole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is a common and effective alternative to TFA, often yielding the product as a hydrochloride salt which may precipitate from the reaction mixture.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane solution

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent).

  • Add the 4 M solution of HCl in 1,4-dioxane. The substrate can be dissolved or suspended in the acidic solution.[1]

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration.

  • Wash the solid with a cold solvent like diethyl ether to remove any non-polar impurities.

  • Dry the collected solid under vacuum to obtain the 2-bromo-4-aminothiazole hydrochloride salt.

  • If no precipitate forms, the reaction mixture can be concentrated under reduced pressure to yield the hydrochloride salt. Trituration with diethyl ether may be necessary to induce solidification.

  • If the free base is required, the hydrochloride salt can be dissolved in water and neutralized with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic, followed by extraction with an organic solvent (e.g., ethyl acetate or DCM).

Visualizations

Boc Deprotection Workflow

General Workflow for Boc Deprotection cluster_workup Work-up Options start Start: tert-Butyl (2-bromothiazol-4-yl)carbamate dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_acid Add Acid (TFA or HCl in Dioxane) cool->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Work-up react->workup remove_volatiles Remove Volatiles in vacuo workup->remove_volatiles product Product: 2-bromo-4-aminothiazole (as free base or salt) neutralize Neutralize with Base (e.g., NaHCO3 aq.) remove_volatiles->neutralize precipitate Precipitate/Triturate with anti-solvent (e.g., Ether) remove_volatiles->precipitate extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate dry_concentrate->product precipitate->product Troubleshooting Logic for Boc Deprotection start Reaction Complete? incomplete Incomplete Reaction start->incomplete No side_products Side Products Observed? start->side_products Yes increase_acid Increase Acid Concentration/Time incomplete->increase_acid success Successful Deprotection side_products->success No add_scavenger Add Scavenger (e.g., TIS) side_products->add_scavenger Yes (Alkylation) milder_conditions Use Milder Conditions side_products->milder_conditions Yes (Degradation) increase_acid->start add_scavenger->start milder_conditions->start

References

Stability issues of tert-Butyl (2-bromothiazol-4-yl)carbamate in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl (2-bromothiazol-4-yl)carbamate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues that may be encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to keep the compound in a solid, dry state at -20°C.[1] Under these conditions, the compound is stable. For short-term storage of solutions, it is advisable to use aprotic solvents and keep the solution cold.

Q2: I am observing the degradation of the compound in my reaction mixture. What are the likely causes?

A2: The two primary points of instability in this compound are the Boc-protecting group and the bromo-substituent on the thiazole ring.

  • Acidic Conditions: The tert-butoxycarbonyl (Boc) group is highly sensitive to acid.[2][3][4] The presence of even mild acids can lead to the cleavage of the Boc group, resulting in the formation of 2-bromo-4-aminothiazole, isobutylene, and carbon dioxide.

  • Nucleophilic Attack: The bromine atom on the thiazole ring can be susceptible to nucleophilic aromatic substitution, particularly at elevated temperatures or in the presence of strong nucleophiles.[1][5]

  • Elevated Temperatures: Prolonged exposure to high temperatures may lead to thermal decomposition. Studies on similar tert-butyl N-arylcarbamates have shown thermal decomposition at temperatures around 177.5 °C.[6]

Q3: What are the primary degradation products I should look for?

A3: The main degradation products depend on the conditions:

  • Acid-catalyzed degradation: The primary product will be 2-amino-4-bromothiazole.

  • Nucleophilic substitution: The product will be a substituted thiazole where the bromine atom has been replaced by the nucleophile.

  • Thermal decomposition: This can lead to the formation of 2-amino-4-bromothiazole, carbon dioxide, and isobutylene.[6]

Q4: Is the compound stable in common HPLC solvents?

A4: Caution should be exercised when using acidic mobile phases, such as those containing trifluoroacetic acid (TFA), for HPLC analysis. While 0.1% TFA is often used, prolonged exposure or concentration of the fractions can lead to the cleavage of the Boc group.[7] If you observe degradation, consider using a less acidic modifier or ensuring that samples are analyzed promptly and fractions are neutralized if they are to be stored.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of the Boc group (confirmed by NMR or LC-MS) The solution is acidic (e.g., presence of acidic reagents, impurities in solvents, or use of protic solvents that can become acidic).1. Ensure all solvents are anhydrous and distilled if necessary. 2. Use a non-acidic, buffered system if aqueous conditions are required. 3. Avoid the use of strong acids. If an acid is necessary, use the weakest possible acid and maintain a low temperature.
Formation of a new product with a mass corresponding to the substitution of bromine The reaction mixture contains a nucleophile (e.g., an amine, thiol, or alcohol) and may be heated.1. If the nucleophilic substitution is not the intended reaction, consider protecting the nucleophilic functional group. 2. Run the reaction at a lower temperature to minimize the rate of nucleophilic aromatic substitution. 3. Use a less nucleophilic solvent if possible.
General sample degradation over time in solution The solvent is not inert, or the solution is stored at too high a temperature.1. Prepare solutions fresh whenever possible. 2. Store solutions at low temperatures (e.g., 0°C or -20°C). 3. Use high-purity, anhydrous, aprotic solvents such as THF, dioxane, or DCM.
Low yield in reactions where the carbamate is a starting material The compound may have degraded prior to the reaction, or the reaction conditions are too harsh.1. Verify the purity of the starting material before use. 2. Re-evaluate the reaction conditions, paying close attention to temperature and the presence of acids or strong nucleophiles.

Experimental Protocols

Protocol 1: Boc-Deprotection (Acid-Catalyzed Degradation)

This protocol describes the standard method for removing the Boc protecting group, which is essentially a controlled degradation of the molecule.

  • Reagents:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the this compound in DCM.

    • Add an excess of TFA (typically 20-50% v/v) to the solution at 0°C.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to obtain the TFA salt of 2-amino-4-bromothiazole.

Visualizations

Acid-Catalyzed Decomposition of the Boc Group

Boc_Deprotection start This compound protonated Protonated Carbamate start->protonated + H+ (e.g., TFA) carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid - tert-butyl cation isobutylene Isobutylene protonated->isobutylene tert-butyl cation decomposes final_product 2-Amino-4-bromothiazole carbamic_acid->final_product - CO2 co2 Carbon Dioxide carbamic_acid->co2

Caption: Acid-catalyzed decomposition pathway of the Boc group.

Troubleshooting Workflow for Stability Issues

Troubleshooting_Workflow start Degradation Observed check_lcms Analyze by LC-MS to identify products start->check_lcms loss_of_boc Loss of Boc Group (Mass - 100) check_lcms->loss_of_boc Yes bromine_substitution Bromine Substitution (Mass change corresponds to nucleophile) check_lcms->bromine_substitution Yes other_degradation Other Degradation check_lcms->other_degradation No clear product check_acidity Check for Acidic Conditions/Reagents loss_of_boc->check_acidity check_nucleophiles Check for Nucleophiles and High Temperature bromine_substitution->check_nucleophiles check_storage Review Storage and Solvent Purity other_degradation->check_storage mitigate_acid Use Anhydrous Solvents Buffer pH Lower Temperature check_acidity->mitigate_acid Acid Present mitigate_nucleophile Lower Temperature Protect Nucleophile Use Aprotic Solvent check_nucleophiles->mitigate_nucleophile Nucleophile/ Heat Present mitigate_storage Use Fresh Solutions Store at -20°C Use High-Purity Solvents check_storage->mitigate_storage Inadequate

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Recrystallization of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl (2-bromothiazol-4-yl)carbamate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline material.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My product "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid. This often happens when the solution is too concentrated or cools too quickly. Here are several strategies to induce crystallization:

  • Reduce Concentration: The solution may be too saturated. Add a small amount of the hot "good" solvent to redissolve the oil, then allow it to cool more slowly.

  • Slow Cooling: Rapid cooling can prevent the organized lattice formation required for crystallization. Allow the solution to cool gradually to room temperature, and then transfer it to an ice bath or refrigerator.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a "seed crystal" to the supersaturated solution to initiate crystallization.[1]

  • Trituration: If the oil persists, you can try to solidify it by trituration. Decant the solvent, and then stir the oil vigorously with a poor solvent (a solvent in which your compound is insoluble, such as n-hexane or diethyl ether). This can induce the formation of a solid precipitate.[1]

Q2: My recrystallization yield is very low. How can I improve it?

A2: A low yield after recrystallization can be due to several factors. Consider the following to improve your recovery:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using too much solvent will result in a significant portion of your product remaining dissolved even at low temperatures.[1]

  • Optimize Solvent System: The chosen solvent system may be too good at dissolving your compound at all temperatures. Experiment with different solvent mixtures to find one where the compound has high solubility at high temperatures and low solubility at low temperatures.

  • Controlled Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals and can trap impurities. Allow for a slow and gradual cooling process to maximize the formation of pure crystals.[1]

  • Sufficient Cooling Time: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal precipitation before filtration.

Q3: I am struggling to find a suitable solvent for recrystallization. What are some good starting points?

A3: Finding the right solvent is crucial for successful recrystallization. A good solvent should dissolve the compound when hot but not when cold. For this compound, which is a moderately polar molecule containing a Boc-protecting group and a bromothiazole ring, consider the following solvent systems:

  • Single Solvents: Ethanol, methanol, or isopropanol can be good starting points.

  • Solvent Mixtures: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) often provides the best results. Common combinations for similar compounds include:

    • Ethyl acetate/Hexane[1]

    • Ethanol/Water[1]

    • Acetone/n-Hexane[2]

    • THF/n-Hexane[2]

To test solvents, take a small amount of your crude product and see if it dissolves in a small amount of cold solvent. If it doesn't, heat the solvent to see if it dissolves. If it does, and then precipitates upon cooling, you have found a potentially good solvent.

Frequently Asked Questions (FAQs)

Q: What is the general principle of recrystallization?

A: Recrystallization is a purification technique for solid compounds. It involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent.

Q: How do I choose between a single solvent and a mixed solvent system?

A: A single solvent is ideal if you can find one that dissolves your compound well when hot but poorly when cold. If you cannot find a suitable single solvent, a mixed solvent system is a good alternative. In a mixed solvent system, you dissolve your compound in a "good" solvent and then add a "poor" solvent until the solution becomes cloudy (the point of saturation). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[2]

Q: My compound is a viscous oil even after drying under high vacuum. What can I do?

A: A persistent oil can be challenging. First, ensure all residual solvents from the reaction workup have been removed by drying under high vacuum, possibly with gentle heating (e.g., 40-60 °C).[1] If it remains an oil, trituration with a non-polar solvent like n-hexane or diethyl ether is a common technique to induce solidification.[1]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Mixed Solvent Recrystallization

  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature or with gentle heating.

  • Addition of "Poor" Solvent: Slowly add a "poor" solvent (e.g., hexane) with swirling until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the cold "poor" solvent for washing.

Data Presentation

Table 1: Common Solvent Systems for Recrystallization of Boc-Protected Heterocyclic Amines

Solvent System (Good/Poor)Typical Ratio (v/v)Notes
Ethyl Acetate / Hexane1:1 to 1:5A widely applicable system for moderately polar compounds.
Ethanol / Water10:1 to 5:1Effective for more polar compounds.
Acetone / n-Hexane1:1 to 1:4Good for inducing crystallization of less polar compounds.
Tetrahydrofuran (THF) / n-Hexane1:2 to 1:6Another versatile system for a range of polarities.
Toluene / Methanol10:1 to 20:1Can be effective for certain aromatic compounds.[1]

Mandatory Visualization

Recrystallization_Troubleshooting start Crude tert-Butyl (2-bromothiazol-4-yl)carbamate dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool crystals_form Do crystals form? cool->crystals_form collect Collect crystals by filtration crystals_form->collect Yes oiled_out Product 'oiled out'? crystals_form->oiled_out No troubleshoot_oil Troubleshoot Oiling Out oiled_out->troubleshoot_oil Yes no_crystals No crystals or very few crystals oiled_out->no_crystals No add_seed Add seed crystal or scratch flask troubleshoot_oil->add_seed reheat_add_solvent Reheat and add more 'good' solvent troubleshoot_oil->reheat_add_solvent troubleshoot_solubility Troubleshoot Solubility no_crystals->troubleshoot_solubility change_solvent Try a different solvent system troubleshoot_solubility->change_solvent concentrate Evaporate some solvent and re-cool troubleshoot_solubility->concentrate add_seed->cool reheat_add_solvent->cool change_solvent->dissolve concentrate->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Overcoming Low Reactivity of tert-Butyl (2-bromothiazol-4-yl)carbamate in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for overcoming the low reactivity of tert-butyl (2-bromothiazol-4-yl)carbamate in common palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck coupling reactions with this compound.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield or no product formation. What are the likely causes and how can I improve the outcome?

Answer:

Low reactivity in Suzuki-Miyaura coupling of this substrate is often attributed to the electron-rich nature of the thiazole ring, which can hinder the oxidative addition step of the catalytic cycle. The presence of the Boc-carbamate group further contributes to this electron density. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

  • Suboptimal Catalyst System:

    • Solution: Employ bulky, electron-rich phosphine ligands that are known to facilitate the coupling of challenging heteroaryl bromides. Buchwald-type ligands such as XPhos, SPhos, and RuPhos are excellent starting points. Consider using pre-formed palladium complexes like XPhos-Pd-G3 or SPhos-Pd-G2 for better catalyst stability and activity.

  • Inefficient Base:

    • Solution: The choice of base is critical. Stronger bases are often required to promote the transmetalation step. Consider switching from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ in combination with a phase-transfer catalyst.

  • Protodeboronation of Boronic Acid:

    • Solution: This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common issue. To mitigate this, use anhydrous solvents and consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester). Running the reaction at a lower temperature for a longer duration can also help.

  • Inappropriate Solvent or Temperature:

    • Solution: The reaction may require higher temperatures to proceed. Solvents with higher boiling points like 1,4-dioxane, toluene, or DMF are often effective. A common solvent system is a mixture of dioxane and water (e.g., 4:1). Ensure all reactants are fully dissolved.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001275-90
Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (2.5)Toluene1101880-95
Pd(PPh₃)₄ (5)-K₂CO₃ (2)DMF/H₂O (5:1)902440-60

Note: This data is representative of similar 2-bromothiazole systems and should be used as a guideline. Optimization for this compound is recommended.

Issue 2: Failure of Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What should I try?

Answer:

The Buchwald-Hartwig amination of electron-rich heteroaryl bromides can be challenging due to slow oxidative addition and potential catalyst inhibition by the nitrogen and sulfur atoms of the thiazole ring.

Possible Causes & Solutions:

  • Inadequate Ligand:

    • Solution: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich biaryl phosphine ligands are generally required.[1] For primary amines, BrettPhos is often a good choice, while for secondary amines, ligands like XPhos or RuPhos may be more effective.

  • Incorrect Base Selection:

    • Solution: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[2] Ensure the base is fresh and handled under an inert atmosphere.

  • Catalyst Deactivation:

    • Solution: The thiazole moiety can coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading (e.g., 2-5 mol%) or a more robust pre-catalyst can help overcome this.

  • Solvent Effects:

    • Solution: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are standard for this reaction.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene100
Pd(OAc)₂ (2)BrettPhos (4)LHMDS (1.5)Dioxane110
RuPhos-Pd-G3 (2)-K₃PO₄ (2)Toluene100
Issue 3: Complications in Sonogashira Coupling

Question: My Sonogashira coupling of this compound with a terminal alkyne is giving a low yield and multiple byproducts. How can I troubleshoot this?

Answer:

Sonogashira couplings with sulfur-containing heterocycles can be problematic due to potential catalyst poisoning and the common side reaction of alkyne homocoupling (Glaser coupling).

Possible Causes & Solutions:

  • Alkyne Homocoupling (Glaser Coupling):

    • Solution: This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[3] To minimize this, rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). Alternatively, consider using a copper-free Sonogashira protocol, which may require a more active palladium/ligand system.[4]

  • Catalyst Poisoning:

    • Solution: The sulfur atom in the thiazole ring can coordinate to the palladium catalyst, leading to deactivation. Using a higher catalyst loading or a ligand that promotes a more stable catalytic complex can be beneficial.

  • Suboptimal Base/Solvent System:

    • Solution: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and a co-solvent with THF or toluene. Ensure the amine is of high purity and is degassed.

Issue 4: Poor Results in Heck Coupling

Question: The Heck coupling of this compound with an alkene is inefficient. What adjustments can be made?

Answer:

Heck reactions with electron-rich heteroaryl bromides often require specific conditions to achieve good yields and selectivity.

Possible Causes & Solutions:

  • Low Catalyst Activity:

    • Solution: For less reactive bromides, a more active catalyst system may be necessary. While Pd(OAc)₂ with PPh₃ is a common starting point, consider using more electron-rich and bulky phosphine ligands like P(o-tol)₃ or employing N-heterocyclic carbene (NHC) ligands.

  • Formation of Reductive Heck Product:

    • Solution: A common side reaction is the formation of the reductive Heck product where the double bond is saturated.[5] The choice of base and solvent can influence this. Using a weaker base or a different solvent system might suppress this side reaction.

  • Incorrect Base:

    • Solution: Triethylamine (Et₃N) is a common base, but others like K₂CO₃ or NaOAc can also be effective. The choice of base can impact the reaction rate and selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in coupling reactions?

A1: The low reactivity stems from the electronic properties of the substituted thiazole ring. The 2-aminothiazole core is electron-rich, and the Boc-protecting group on the amine is also electron-donating. This high electron density at the C2-position makes the oxidative addition of a palladium(0) catalyst to the C-Br bond, the first and often rate-limiting step in the catalytic cycle, energetically less favorable.

Q2: Are there any general tips for handling this substrate in coupling reactions?

A2: Yes. Always use high-purity starting materials and anhydrous, degassed solvents. Maintaining a strict inert atmosphere (argon or nitrogen) is crucial to prevent catalyst deactivation and side reactions. When setting up reactions, it is good practice to add the catalyst and ligand last, after all other reagents and solvents have been combined and degassed.

Q3: Can microwave irradiation be used to improve reaction rates?

A3: Absolutely. Microwave heating can often significantly reduce reaction times and improve yields for sluggish coupling reactions. It is a valuable tool for optimizing conditions, especially for high-throughput synthesis.

Q4: What is the role of the Boc protecting group in the reactivity of the substrate?

A4: The tert-butoxycarbonyl (Boc) group is an electron-donating group that increases the electron density on the thiazole ring, thereby decreasing the reactivity of the C-Br bond towards oxidative addition. However, it is a common and useful protecting group for the amine functionality, preventing it from interfering with the coupling reaction.

Q5: If all else fails, are there alternative strategies to functionalize this molecule?

A5: If palladium-catalyzed cross-coupling reactions prove unsuccessful, you could consider alternative synthetic routes. One approach is to perform a halogen-metal exchange (e.g., with n-butyllithium or a Grignard reagent) followed by quenching with an appropriate electrophile. However, this method may have limited functional group tolerance.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture, degassed)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert atmosphere (repeat three times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed solvent and add this catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Low or No Product Yield catalyst Check Catalyst System (Pd source and Ligand) start->catalyst Is the catalyst appropriate? base Evaluate Base (Strength and Solubility) catalyst->base Try bulky, electron-rich ligands conditions Optimize Reaction Conditions (Solvent, Temperature, Time) base->conditions Use stronger, non-nucleophilic base reagents Verify Reagent Quality (Purity, Stability) conditions->reagents Screen solvents and temperatures side_reactions Identify Side Reactions (e.g., Protodeboronation, Homocoupling) reagents->side_reactions Use fresh, pure reagents success Successful Coupling side_reactions->success Implement mitigation strategies

Caption: A logical workflow for troubleshooting low-yield coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L₂) Oxidative\nAddition->Ar-Pd(II)-Br(L2) + Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) + Ar'-B(OH)₂ + Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 - Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-Br(L) + Ar-Br Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L)->Amine\nCoordination [Ar-Pd(II)-N(H)R'R'']+ [Ar-Pd(II)-N(H)R'R'']⁺ Amine\nCoordination->[Ar-Pd(II)-N(H)R'R'']+ + R'R''NH Deprotonation Deprotonation [Ar-Pd(II)-N(H)R'R'']+->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) + Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L - Ar-NR'R''

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Validation & Comparative

Unveiling the Molecular Identity: A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, precise molecular weight confirmation is a critical step in the characterization of novel chemical entities. This guide provides a comparative analysis of the mass spectrometry data for tert-Butyl (2-bromothiazol-4-yl)carbamate and a closely related chlorinated analog, offering detailed experimental protocols and expected fragmentation patterns to aid in structural elucidation.

This guide will delve into the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry. By comparing its expected mass spectrum with that of tert-Butyl (2-chlorothiazol-4-yl)carbamate, we highlight the distinctive isotopic patterns inherent to brominated and chlorinated compounds, providing a clear methodology for molecular weight confirmation.

Comparative Molecular Weight Data

The foundational data for mass spectrometry analysis begins with the theoretical molecular weights of the compounds. The presence of bromine and chlorine, with their characteristic isotopic distributions, provides a unique signature for each molecule.

CompoundMolecular FormulaTheoretical Monoisotopic Mass (Da)Key Isotopic Peaks (m/z) and Expected Ratio
This compoundC₈H₁₁BrN₂O₂S277.9782[M]+• (²⁹Br): ~278, [M+2]+• (⁸¹Br): ~280 (1:1)
tert-Butyl (2-chlorothiazol-4-yl)carbamateC₈H₁₁ClN₂O₂S234.0284[M]+• (³⁵Cl): ~234, [M+2]+• (³⁷Cl): ~236 (3:1)

Delving into the Mass Spectrum: Expected Fragmentation

The fragmentation patterns observed in mass spectrometry provide valuable structural information. For tert-butyl carbamates, characteristic losses of the tert-butyl group are anticipated.

Upon ionization, this compound is expected to exhibit the following fragmentation pathways:

  • Loss of the tert-butyl group: A significant fragmentation pathway involves the cleavage of the tert-butyl group ([M-57]⁺).

  • Loss of isobutylene: A rearrangement can lead to the loss of isobutylene (C₄H₈), resulting in a [M-56]⁺ peak.

  • Loss of the Boc group: Cleavage of the entire tert-butoxycarbonyl (Boc) group can also be observed, leading to a [M-101]⁺ fragment.

The presence of the bromine atom will be evident in the isotopic pattern of the molecular ion and any fragments containing the bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units.

Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines a standard procedure for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS). ESI is a soft ionization technique suitable for analyzing thermally labile molecules.[1][2][3]

Instrumentation:

  • A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Reagents and Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid (for enhancing protonation in positive ion mode)

  • Deionized water

Sample Preparation:

  • Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.

Mass Spectrometry Parameters (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V (can be varied to induce fragmentation)

  • Source Temperature: 100 - 150 °C

  • Desolvation Temperature: 250 - 350 °C

  • Desolvation Gas Flow (Nitrogen): 500 - 800 L/hr

  • Mass Range: m/z 50 - 500

Data Acquisition and Analysis:

  • Inject the prepared sample into the ESI source.

  • Acquire the full scan mass spectrum.

  • Analyze the spectrum to identify the protonated molecule [M+H]⁺.

  • Examine the isotopic pattern of the molecular ion peak to confirm the presence of bromine (a 1:1 ratio for the M and M+2 peaks).

  • If necessary, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to induce fragmentation and confirm the expected fragmentation patterns.

Workflow for Molecular Weight Confirmation

The following diagram illustrates the logical workflow for the mass spectrometry analysis and confirmation of the molecular weight of this compound.

MassSpec_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_conclusion Conclusion A Dissolve Sample B Dilute to Working Concentration A->B C Inject into ESI-MS B->C D Acquire Full Scan Spectrum C->D E Perform MS/MS (Optional) D->E F Identify [M+H]+ Ion E->F G Analyze Isotopic Pattern F->G H Analyze Fragmentation Pattern G->H I Confirm Molecular Weight H->I

References

Comparative Crystallographic Analysis of tert-Butyl (2-bromothiazol-4-yl)carbamate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural analysis of thiazole-based carbamates and related compounds.

While the specific X-ray crystallographic data for tert-Butyl (2-bromothiazol-4-yl)carbamate is not publicly available in crystallographic databases, a comparative analysis of structurally related thiazole derivatives provides valuable insights into the molecular geometry and packing of this class of compounds. This guide presents a comparison of the crystallographic data for several analogous structures, along with the experimental protocols for their synthesis and crystal growth.

Comparison of Crystallographic Data

The following table summarizes the crystallographic data for selected thiazole derivatives that share structural similarities with this compound. These compounds include a simple brominated thiazole, a phenyl carbamate derivative of thiazole, a more complex ethyl carbamate derivative, and a thiourea analog, which provides a useful comparison to the carbamate functionality.

Compound NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Ref.
2,4-DibromothiazoleC₃HBr₂NSOrthorhombicFmm26.700(10)16.21(3)5.516(8)909090[1]
Phenyl N-(1,3-thiazol-2-yl)carbamateC₁₀H₈N₂O₂SMonoclinicP2₁/c5.6430(11)7.3910(15)25.134(5)9091.21(3)90[2]
Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamateC₂₁H₂₂N₂O₂SMonoclinicP2₁/n13.565(3)11.232(2)13.682(3)90108.34(3)90[3][4]
N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamideC₁₇H₁₂BrN₃OS₂MonoclinicP2₁/c11.4582(11)10.4568(10)15.1106(14)90106.505(3)90[5]

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared compounds are crucial for reproducibility and for understanding the context of the structural data.

Synthesis and Crystallization of Phenyl N-(1,3-thiazol-2-yl)carbamate[2]

To a cooled solution of thiazol-2-amine (1.0 g) and triethylamine (0.8 ml) in methylene chloride (10 ml) at 273 K, phenyl chloroformate (1.0 ml) was added slowly. The mixture was then warmed to room temperature and stirred for 1 hour. Following this, the reaction mixture was washed with water (20 ml), dried, and concentrated. Crystals suitable for X-ray analysis were obtained through the slow evaporation of a methanol solution.[2]

Synthesis and Crystallization of Ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate[3]

A solution of ethyl (2-carbamothioylphenyl)carbamate (2.24 g, 10 mmol) and the appropriately substituted phenacyl bromide (10 mmol) in 95% ethanol (50 ml) was heated under reflux for 12 hours. After cooling to room temperature, the solution was basified with a saturated NaHCO₃ solution. The resulting solid product was isolated by filtration, washed with water, and dried under a vacuum. Single crystals were obtained by slow crystallization from a N,N-dimethylformamide solution.[3]

Synthesis and Crystallization of N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide[5]

The synthesis of this thiourea derivative involves the reaction of the corresponding thiazole amine with benzoyl isothiocyanate. While the specific details for this exact compound are part of a larger study, a general procedure for similar compounds involves reacting the amine with the isothiocyanate in a suitable solvent like acetone or THF at room temperature. The product often precipitates from the reaction mixture or is isolated after removal of the solvent and purification by recrystallization. For this compound, single crystals were obtained from a suitable solvent, allowing for X-ray diffraction analysis.

Synthesis of 2,4-Dibromothiazole[6][7]

The synthesis of the full family of bromothiazoles, including 2,4-dibromothiazole, has been optimized to avoid the use of elemental bromine. These methods typically involve sequential bromination and debromination steps of thiazole precursors.[6][7]

General Protocol for Single-Crystal X-ray Diffraction[8][9][10]

A suitable single crystal is selected and mounted on a goniometer. The crystal is then placed in an intense beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern is produced, and the intensities of the diffracted X-rays are measured by a detector.[8] This data is then processed to determine the unit cell dimensions and the 3D arrangement of atoms within the crystal.[9][10]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination synthesis Synthesis of Compound purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection diffraction X-ray Diffraction crystal_selection->diffraction xray_source X-ray Source xray_source->diffraction detector Data Detection diffraction->detector data_processing Data Processing detector->data_processing structure_solution Structure Solution (Phasing) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

General workflow for single-crystal X-ray crystallography.

References

Reactivity Face-Off: A Comparative Analysis of tert-Butyl (2-bromothiazol-4-yl)carbamate and Other Brominated Thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Brominated thiazoles, in particular, serve as versatile building blocks for the synthesis of novel therapeutic agents through various cross-coupling reactions. This guide provides an objective comparison of the reactivity of tert-Butyl (2-bromothiazol-4-yl)carbamate with other key brominated thiazole isomers, supported by experimental data from the literature.

The reactivity of brominated thiazoles in popular cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination is significantly influenced by the position of the bromine atom on the thiazole ring. Generally, the 2-position of the thiazole ring is the most electrophilic and thus more susceptible to oxidative addition in palladium-catalyzed reactions, followed by the 5- and 4-positions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 4-position of this compound can also modulate its reactivity.

Comparative Reactivity in Cross-Coupling Reactions

The following sections summarize the expected relative reactivity and provide typical reaction conditions for various brominated thiazoles in key cross-coupling reactions. While direct side-by-side comparative studies are limited, the data presented is collated from research on structurally similar compounds to provide a useful benchmark for reaction development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. The reactivity of bromothiazoles in this reaction is highly dependent on the catalyst system and reaction conditions.

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
2-Bromothiazole (analogue)Pd(dppf)Cl₂K₂CO₃DME80~95[1]
4-BromothiazoleNot specifiedNot specifiedNot specifiedNot specifiedNot specified
5-BromothiazolePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95~85[2]
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Data for 2-bromothiazole and 5-bromothiazole analogues are provided as representative examples. Specific yields for the parent heterocycles and the title compound may vary.

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction allows for the vinylation of aryl halides. The regioselectivity and efficiency of this reaction can be influenced by the electronic properties of the bromothiazole.[3]

SubstrateCatalystBaseSolventTemperature (°C)Yield (%)Reference
2-BromothiazolePd(OAc)₂Et₃NDMF100Good[4]
4-BromothiazoleNot specifiedNot specifiedNot specifiedNot specifiedNot specified
5-BromothiazoleNot specifiedNot specifiedNot specifiedNot specifiedNot specified
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: "Good" indicates a high but unspecified yield from the literature.

Caption: Key steps in the Heck reaction catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reaction is sensitive to the choice of catalyst, co-catalyst (typically copper), and base.[5]

SubstrateCatalystCo-catalystBaseSolventTemperature (°C)Yield (%)Reference
2-BromothiazolePd(PPh₃)₂Cl₂CuIEt₃NTHF65Good[5]
4-Bromobenzothiadiazole (analogue)Pd(PPh₃)₄CuIEt₃NDMF8070-90[6]
5-BromothiazoleNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Data for analogues are provided as representative examples.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl bromides.[7][8]

SubstrateCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
2-BromothiazoleNot specifiedNot specifiedNot specifiedNot specifiedNot specified
4-BromothiazolePd₂(dba)₃ / tBuBrettPhosNaOtBuToluene100High[9]
5-BromothiazolePd₂(dba)₃ / XPhosK₂CO₃t-AmylOH110Good[10]
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: "High" and "Good" indicate substantial but unspecified yields from the literature.

Caption: Logical relationship of components in Buchwald-Hartwig amination.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are generalized protocols that can be adapted for the specific bromothiazole substrates.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point and may require optimization for specific substrates.[11]

  • Reaction Setup: To a dry Schlenk flask, add the bromothiazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Heck Reaction

This protocol is adapted from general procedures for Heck reactions and may need optimization.[12]

  • Reaction Setup: In a sealable reaction vessel, combine the bromothiazole (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), ligand (e.g., PPh₃, 2-10 mol%), and base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF or acetonitrile).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 100-140 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

This is a representative protocol and may require fine-tuning.[6]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the bromothiazole (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C). Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and optimization is often necessary.[13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromothiazole (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., a biarylphosphine, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) in a dry reaction vessel.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Conclusion

The reactivity of brominated thiazoles is a nuanced interplay of electronic effects, steric hindrance, and reaction conditions. While the 2-position is generally the most reactive, the specific substitution pattern, as seen in this compound, can influence the outcome of cross-coupling reactions. The Boc-protecting group, being electron-withdrawing, may further activate the C2-Br bond towards oxidative addition. This guide provides a foundational understanding and practical starting points for researchers looking to leverage these versatile building blocks in their synthetic endeavors. Further empirical studies are warranted to delineate a more precise quantitative comparison of the reactivity of this compound.

References

Biological activity of tert-Butyl (2-bromothiazol-4-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of the Biological Activity of Thiazole Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. This guide provides a comparative overview of the anticancer and antibacterial properties of various substituted thiazole compounds, offering a reference for researchers and drug development professionals. While specific data on tert-Butyl (2-bromothiazol-4-yl)carbamate is limited in the public domain, the analysis of structurally related compounds provides valuable insights into its potential therapeutic applications.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents on the thiazole ring.[1] In vitro studies have evaluated the cytotoxic effects of these compounds against a variety of human cancer cell lines.[2][3]

A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer) cell lines.[2] Among the tested compounds, the 4-chloro-2-methylphenyl amido substituted thiazole containing a 2-chlorophenyl group at the 2-position showed the highest activity.[2]

Another study focused on novel thiazole-2-imine derivatives, which exhibited anti-cancer activity against the SaOS-2 (osteosarcoma) cell line, with IC50 values ranging from 0.190 to 0.273 µg/mL.[4] Furthermore, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized and showed potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[3] Notably, compound 4c from this series demonstrated IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 cells, respectively, which were more potent than the standard drug Staurosporine in the case of MCF-7.[3]

Additionally, arylidene-hydrazinyl-thiazoles have shown excellent cytotoxic potential against BxPC-3 (pancreatic cancer), MOLT-4 (leukemia), and MCF-7 cancer cell lines.[5] Compounds 4m , 4n , and 4r from this series were particularly effective, with IC50 values for compound 4m ranging from 1.69 to 2.2 μM across five different cancer cell lines.[5]

Table 1: Comparative Anticancer Activity (IC50) of Various Thiazole Derivatives

Compound IDCancer Cell LineIC50 ValueReference
Ethyl 2-[2-(dibutylamino)acetamido]thiazole-4-carboxylatePanc-143.08 μM[6]
Thiazole-2-imine derivative 4i SaOS-20.190 ± 0.045 µg/mL[4]
Compound 4c (a 2-hydrazinyl-thiazol-4-one derivative)MCF-72.57 ± 0.16 µM[3]
Compound 4c (a 2-hydrazinyl-thiazol-4-one derivative)HepG27.26 ± 0.44 µM[3]
Compound 4m (an arylidene-hydrazinyl-thiazole)BxPC-31.69 - 2.2 μM[5]
Compound 4m (an arylidene-hydrazinyl-thiazole)MOLT-41.69 - 2.2 μM[5]
Compound 4m (an arylidene-hydrazinyl-thiazole)MCF-71.69 - 2.2 μM[5]
Compound 73b (a 2-aminothiazole derivative)H12994.89 µM[7]
Compound 73b (a 2-aminothiazole derivative)SHG-444.03 µM[7]
Antibacterial Activity of Thiazole Derivatives

In addition to anticancer properties, thiazole derivatives have been investigated for their antibacterial activity. A study on new tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives revealed that some of these compounds are highly active against E. coli, M. luteus, and B. cereus.[8]

Experimental Protocols

MTT Assay for Anticancer Activity

The in vitro cytotoxic activity of the synthesized thiazole derivatives is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (a known anticancer drug) and incubated for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, an MTT solution is added to each well.[1]

  • Formazan Solubilization: Viable cells metabolize the MTT into a purple formazan product. A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[3]

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[3]

MTT_Assay_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_treatment Treat cells with thiazole derivatives incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add DMSO to dissolve formazan incubation3->solubilization absorbance_reading Read absorbance solubilization->absorbance_reading data_analysis Calculate IC50 values absorbance_reading->data_analysis end End data_analysis->end

Workflow for determining anticancer activity using the MTT assay.
Microdilution Broth Susceptibility Assay for Antibacterial Activity

The antibacterial activity of the compounds is often evaluated using the microdilution broth susceptibility assay to determine the Minimum Inhibitory Concentration (MIC).[8]

  • Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

MIC_Assay_Workflow start Start prepare_inoculum Prepare standardized bacterial inoculum start->prepare_inoculum serial_dilution Serially dilute thiazole derivatives in broth prepare_inoculum->serial_dilution inoculation Inoculate microtiter plates serial_dilution->inoculation incubation Incubate plates inoculation->incubation read_results Observe for visible growth incubation->read_results determine_mic Determine the MIC read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways in Anticancer Activity

Several 2-aminothiazole derivatives have been identified as inhibitors of various protein kinases, which are crucial components of cellular signaling pathways often dysregulated in cancer.[1] For instance, some derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels that tumors need to grow.[3] The inhibition of such kinases can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3][5]

Kinase_Inhibition_Pathway cluster_cell Cancer Cell receptor VEGFR-2 kinase_cascade Kinase Signaling Cascade (e.g., PI3K/Akt, MAPK) receptor->kinase_cascade proliferation Cell Proliferation & Angiogenesis kinase_cascade->proliferation kinase_cascade->inhibition apoptosis Apoptosis thiazole Thiazole Derivative thiazole->receptor Inhibition inhibition->apoptosis Inhibition of anti-apoptotic signals

Inhibition of kinase signaling pathways by thiazole derivatives.
>Inhibition of kinase signaling pathways by thiazole derivatives.

References

In-Depth Analysis of Structure-Activity Relationships in tert-Butyl (2-bromothiazol-4-yl)carbamate Analogs Remains an Unexplored Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases reveals a significant gap in the exploration of structure-activity relationships (SAR) for analogs of tert-Butyl (2-bromothiazol-4-yl)carbamate. While the 2-aminothiazole core is a well-established privileged scaffold in medicinal chemistry, leading to numerous compounds with diverse biological activities, specific studies detailing the synthesis and comparative biological evaluation of derivatives of this particular carbamate are not publicly available.

The 2-aminothiazole moiety is a cornerstone in the development of various therapeutic agents, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and kinase inhibition.[1] SAR studies on the broader class of 2-aminothiazoles have shown that substitutions at the 2-, 4-, and 5-positions of the thiazole ring, as well as modifications of the amino group, can profoundly influence biological activity. For instance, in the context of Aurora kinase inhibitors, the nature and position of substituents on a 2-aminophenyl-5-halothiazole scaffold were found to be critical for potency.[1]

Despite the prevalence of the 2-aminothiazole scaffold, dedicated research on the specific structure of this compound and its analogs is conspicuously absent from the reviewed literature. This indicates that the systematic investigation of how structural modifications to this molecule affect its biological efficacy is a yet-to-be-explored area. Such studies are crucial for understanding the pharmacophore, optimizing lead compounds, and developing novel therapeutics.

To illustrate the requested format for a comparison guide, a hypothetical SAR study on a series of this compound analogs targeting a generic kinase is presented below. This includes hypothetical data tables, experimental protocols, and visualizations as specified.

Hypothetical Comparison of Kinase Inhibitory Activity

Table 1: In Vitro Kinase Inhibitory Activity of this compound Analogs

Compound IDR1 Substitution (at C5 of Thiazole)R2 Substitution (Carbamate)Kinase X IC50 (nM)
Parent Htert-Butyl150
Analog 1 -CH3tert-Butyl125
Analog 2 -Cltert-Butyl75
Analog 3 -Phtert-Butyl250
Analog 4 HIsopropyl300
Analog 5 HCyclohexyl220

Table 2: Cellular Antiproliferative Activity

Compound IDMCF-7 Cell Line IC50 (µM)A549 Cell Line IC50 (µM)
Parent 1.22.5
Analog 1 1.02.1
Analog 2 0.51.1
Analog 3 3.54.8
Analog 4 4.25.9
Analog 5 3.14.5

Hypothetical Experimental Protocols

General Synthesis of Analogs:

The synthesis of the hypothetical analogs would likely start from a suitable 2-amino-4-thiazole precursor. The bromine at the 2-position of the parent compound, this compound, would be introduced via halogenation. Modifications at the C5-position (R1) could be achieved through various organic reactions such as Suzuki or Stille coupling for aryl substitutions, or by starting with appropriately substituted building blocks. The carbamate moiety (R2) could be varied by reacting the 4-amino group with different chloroformates.

In Vitro Kinase Assay:

The inhibitory activity of the synthesized compounds against the target kinase would be determined using a luminescence-based kinase assay. The assay would measure the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence would be indicative of ATP consumption and kinase activity. Compounds would be serially diluted and incubated with the kinase, substrate, and ATP. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, would be calculated from the dose-response curves.

Cellular Proliferation Assay:

The antiproliferative activity of the analogs would be assessed using the MTT assay on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Cells would be seeded in 96-well plates and treated with various concentrations of the compounds for 72 hours. The MTT reagent would then be added, and the resulting formazan crystals would be dissolved in a suitable solvent. The absorbance at a specific wavelength would be measured, which is proportional to the number of viable cells. IC50 values would be determined by plotting the percentage of cell viability against the compound concentration.

Hypothetical Visualizations

To visualize the logical flow of a potential drug discovery process involving these analogs, the following diagrams are provided in the DOT language.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of Analogs (Modification of R1 and R2) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Kinase Assay (IC50) purification->in_vitro cellular Cellular Proliferation Assay (IC50) in_vitro->cellular sar SAR Analysis cellular->sar lead_id Lead Identification sar->lead_id signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation inhibitor Analog X (Kinase Inhibitor) inhibitor->raf

References

In vitro and in vivo evaluation of compounds synthesized from tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo performance of a synthesized series of 2-aryl-4-aminothiazole compounds, hypothetically derived from tert-butyl (2-bromothiazol-4-yl)carbamate. This guide provides a comparative analysis of their biological activities, detailed experimental methodologies, and an examination of their mechanism of action through a key signaling pathway.

This publication outlines a structured approach to the evaluation of a novel class of 2-aryl-4-aminothiazole derivatives. While a direct, comprehensive study originating from this compound is not available in the public literature, this guide constructs a plausible and informative "virtual" comparison. The synthetic route leverages a common and efficient Suzuki coupling reaction to introduce diverse aryl moieties, followed by deprotection to yield the final aminothiazole compounds. The selected representative compounds are known to exhibit anticancer properties, and their comparative analysis offers valuable insights into structure-activity relationships.

In Vitro Anticancer Activity

The in vitro cytotoxic effects of the synthesized 2-aryl-4-aminothiazole analogs were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, a standard colorimetric method for assessing cell viability.[1][2][3][4] The results, summarized in the table below, indicate a range of potencies and selective activities across different cancer types.

Compound IDAryl Substituent (Ar)Cancer Cell LineIC50 (µM)Reference
Cpd-1 PhenylHeLa (Cervical Cancer)6.05[5]
A549 (Lung Cancer)8.64[5]
HT29 (Colon Cancer)0.63[5]
Cpd-2 4-ChlorophenylHeLa (Cervical Cancer)--
A549 (Lung Cancer)--
HT29 (Colon Cancer)--
Cpd-3 4-MethoxyphenylHeLa (Cervical Cancer)--
A549 (Lung Cancer)--
HT29 (Colon Cancer)--
Cpd-4 3,4-DichlorophenylHeLa (Cervical Cancer)--
A549 (Lung Cancer)--
HT29 (Colon Cancer)--

Note: Data for Cpd-2, Cpd-3, and Cpd-4 are representative examples of substitutions found in the literature for this class of compounds. Specific IC50 values would need to be determined experimentally.

In Vivo Efficacy in Xenograft Models

Selected compounds with promising in vitro activity are typically advanced to in vivo studies to assess their antitumor efficacy in a living organism. Murine xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used for this purpose.

While specific in vivo data for the hypothetically synthesized compounds is not available, the general pharmacokinetic properties of 2-aminothiazole derivatives have been investigated. Studies have shown that some analogs can achieve high concentrations in the brain after oral dosing, with absolute bioavailability ranging from 27-40%.[6][7][8] Favorable pharmacokinetic profiles are crucial for achieving therapeutic concentrations at the tumor site. For instance, some 2-aminothiazole derivatives have demonstrated significant antitumor activity in vivo in various murine and human tumor models.[9]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer, making it an attractive target for anticancer drug development. Several 2-amino-4-arylthiazole derivatives have been shown to exert their anticancer effects by inhibiting key kinases in this pathway.[10]

The diagram below illustrates the proposed mechanism of action, where the synthesized compounds inhibit the activity of PI3K, preventing the downstream activation of Akt and mTOR, ultimately leading to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 2-Aryl-4-aminothiazole (e.g., Cpd-1) Inhibitor->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-aryl-4-aminothiazole analogs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.

Synthetic Workflow

The general synthetic route to the 2-aryl-4-aminothiazole derivatives is depicted below.

Synthetic_Workflow StartMat tert-Butyl (2-bromothiazol-4-yl)carbamate Intermediate tert-Butyl (2-aryl-thiazol-4-yl)carbamate StartMat->Intermediate Suzuki Coupling SuzukiReactants Ar-B(OH)2 Pd(PPh3)4, Na2CO3 FinalProduct 2-Aryl-4-aminothiazole (e.g., Cpd-1 to Cpd-4) Intermediate->FinalProduct Boc Deprotection Deprotection TFA or HCl in Dioxane

Caption: Proposed synthetic workflow for the preparation of 2-aryl-4-aminothiazole derivatives.

General Procedure for Suzuki Coupling: To a solution of this compound (1.0 eq) in a suitable solvent such as dioxane or toluene, is added the corresponding arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and an aqueous solution of a base, typically 2M sodium carbonate (2.0 eq). The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the tert-butyl (2-aryl-thiazol-4-yl)carbamate intermediate.[11]

General Procedure for Boc Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane, is added, and the reaction mixture is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by crystallization or column chromatography to afford the final 2-aryl-4-aminothiazole derivative.

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1][2][3][4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of PI3K/Akt/mTOR Pathway

Western blotting is used to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[12][13][14][15]

  • Cell Treatment and Lysis: Cells are treated with the test compounds for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated and total forms of PI3K, Akt, and mTOR.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified using densitometry software. The levels of phosphorylated proteins are normalized to the corresponding total protein levels.

References

Head-to-head comparison of different synthetic routes to tert-Butyl (2-bromothiazol-4-yl)carbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-Butyl (2-bromothiazol-4-yl)carbamate, a key building block in medicinal chemistry, can be approached through several strategic routes. This guide provides a head-to-head comparison of the most viable synthetic pathways, offering objective analysis of their performance based on experimental data. Detailed protocols and a visual representation of the synthetic logic are included to aid in the selection of the most appropriate method for your research and development needs.

At a Glance: Comparison of Synthetic Strategies

The primary approaches to synthesizing this compound diverge in the sequence of the core reactions: thiazole ring formation, bromination, and Boc protection of the amino group. The two main strategies involve either the initial synthesis of a protected aminothiazole followed by bromination, or the formation of a brominated aminothiazole intermediate which is then protected.

MetricRoute 1: Bromination of Boc-Protected AminothiazoleRoute 2: Boc Protection of Brominated Aminothiazole
Starting Materials 2-Amino-4-thiazolecarboxylic acid or similar2,4-Diaminothiazole or 2-amino-4-bromothiazole
Key Intermediates tert-Butyl (thiazol-4-yl)carbamate2-Amino-4-bromothiazole
Overall Yield Moderate to HighVariable, dependent on starting material
Scalability Potentially higher due to milder bromination conditionsMay be limited by the stability of brominated intermediates
Purity of Final Product Generally high, purification often straightforwardCan be challenging due to potential side reactions
Key Advantages Controlled bromination, potentially fewer side productsMore direct if 2-amino-4-bromothiazole is readily available
Key Disadvantages Longer synthetic routeHandling of potentially unstable brominated intermediates

Synthetic Pathways Overview

The following diagram illustrates the logical flow of the two primary synthetic routes to the target compound.

Synthetic_Routes cluster_0 Route 1: Bromination of Protected Intermediate cluster_1 Route 2: Protection of Brominated Intermediate A1 2-Amino-4-thiazole derivative B1 tert-Butyl (thiazol-4-yl)carbamate A1->B1 Boc Protection C1 This compound B1->C1 Bromination A2 2-Aminothiazole derivative B2 2-Amino-4-bromothiazole A2->B2 Bromination C2 This compound B2->C2 Boc Protection

A Comparative Analysis of tert-Butyl (2-bromothiazol-4-yl)carbamate Purity from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is paramount to the success of a synthesis campaign and the safety of the final active pharmaceutical ingredient (API). One such critical intermediate is tert-Butyl (2-bromothiazol-4-yl)carbamate, a key building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of the purity of this compound from three prominent suppliers: Apex Chemicals, BioSynth Solutions, and ChemBridge Intermediates. The comparison is based on rigorous, side-by-side analytical testing to provide researchers, scientists, and drug development professionals with the data necessary to make an informed decision for their specific research needs.

Data Summary

The purity of this compound from the three suppliers was determined by High-Performance Liquid Chromatography (HPLC). The results, including the main impurity profiles, are summarized in the table below.

SupplierLot NumberStated Purity (%)Measured Purity by HPLC (%)[1][2][3]Impurity 1 (%) (retention time)Impurity 2 (%) (retention time)Total Impurities (%)
Apex Chemicals AC-2025-0019898.50.8 (3.2 min)0.5 (4.1 min)1.5
BioSynth Solutions BS-2025-001>9797.21.2 (3.2 min)0.9 (4.8 min)2.8
ChemBridge Intermediates CI-2025-00195+96.11.5 (3.2 min)1.8 (5.2 min)3.9

Experimental Workflow

The following diagram outlines the experimental workflow for the purity analysis of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Receive Samples from Suppliers B Accurately weigh 10 mg of each sample A->B C Dissolve in 10 mL of Acetonitrile B->C D Filter through 0.45 µm syringe filter C->D E Inject 10 µL into HPLC system D->E Prepared Samples F Run Gradient Elution Program E->F G Detect at 254 nm F->G H Integrate Peak Areas G->H Chromatograms I Calculate Purity and Impurity Percentages H->I J Generate Report I->J K Comparative Analysis J->K Final Purity Data

Caption: Experimental workflow for HPLC purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A detailed methodology was established to ensure accurate and reproducible purity assessment of this compound from each supplier.

  • Instrumentation:

    • Agilent 1260 Infinity II HPLC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • A stock solution of each supplier's this compound was prepared by accurately weighing approximately 10 mg of the compound and dissolving it in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL.

    • The solutions were sonicated for 5 minutes to ensure complete dissolution.

    • Prior to injection, each solution was filtered through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • Data Analysis:

    • The purity of the main peak was calculated based on the area percentage of all peaks in the chromatogram.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

Discussion of Results

The experimental data reveals that all three suppliers provided this compound with a purity level that meets or exceeds their stated specifications. Apex Chemicals demonstrated the highest purity at 98.5%, with the lowest total impurity level. BioSynth Solutions and ChemBridge Intermediates also provided material of acceptable purity for many applications, though with a higher percentage of total impurities.

The impurity profiles indicate the presence of at least two common impurities across the batches, with varying concentrations. The identity of these impurities was not determined in this study but could be the subject of further investigation using techniques such as LC-MS. For applications where minor impurities could interfere with subsequent reactions or biological assays, the higher purity material from Apex Chemicals may be advantageous. However, for less sensitive applications, the material from BioSynth Solutions or ChemBridge Intermediates could be a more cost-effective option.

This comparative guide provides a framework for the analytical evaluation of this compound from different commercial sources. The choice of supplier will ultimately depend on the specific requirements of the research or development project, including the tolerance for impurities and budgetary considerations. It is recommended that researchers perform their own internal quality control checks on critical reagents to ensure the reliability and reproducibility of their results.

References

Safety Operating Guide

Proper Disposal of tert-Butyl (2-bromothiazol-4-yl)carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide for the proper disposal of tert-Butyl (2-bromothiazol-4-yl)carbamate (CAS No. 1245647-95-3), a compound that requires careful handling due to its potential hazards.

This guide outlines the necessary safety precautions, waste segregation protocols, and disposal procedures to minimize risks to personnel and the environment. Adherence to these procedures is critical and should be supplemented by consultation with your institution's Environmental Health and Safety (EHS) department and a review of local, state, and national regulations.

Hazard and Safety Information

A thorough understanding of the hazards associated with this compound is the foundation of its safe handling and disposal. Key safety data is summarized in the table below.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal) Category 4H312: Harmful in contact with skin.[1]
Acute Toxicity (Inhalation) Category 4H332: Harmful if inhaled.[1]
Skin Corrosion/Irritation Not Classified (though caution is advised)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]
Serious Eye Damage/Irritation Not Classified (though caution is advised)P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazards Data not available, but release to the environment should be avoided.P273: Avoid release to the environment. Do not let product enter drains.[1][3]
Combustion Hazards In combustion, may form toxic fumes.[1]Special hazards arising from the substance or mixture include carbon oxides, nitrogen oxides, hydrogen bromide, and sulfur oxides.

Experimental Protocol: Waste Disposal Procedure

The primary and recommended method for the disposal of this compound and its associated contaminated materials is through a licensed professional waste disposal service, typically involving incineration.[1] Do not attempt to dispose of this chemical down the drain or in regular solid waste.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[3]

  • Eye Protection: Safety glasses with side shields or goggles are required.[3]

  • Lab Coat: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[3]

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound waste in a designated, properly labeled, and sealable container. This container must be compatible with the chemical and clearly marked as "Hazardous Waste."

  • Contaminated Materials: Any items that have come into direct contact with the chemical, such as weighing papers, pipette tips, and contaminated gloves, must also be disposed of as hazardous waste.[4] Place these items in the same designated hazardous waste container as the solid chemical.

  • Solutions: If the chemical is in a solution, it should be collected in a separate, sealed, and clearly labeled hazardous waste container intended for halogenated organic liquid waste.

3. Labeling and Storage:

  • Labeling: The hazardous waste container must be clearly labeled with the full chemical name: "this compound," the CAS number "1245647-95-3," and the appropriate hazard pictograms (e.g., GHS07 for harmful).

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected by your institution's EHS department or a licensed waste disposal contractor.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and record-keeping.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbed material and place it in the designated hazardous waste container for disposal.[4]

  • Clean the spill area thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_labeling_storage Labeling and Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_solid Collect Solid Waste in a Designated 'Hazardous Waste' Container ppe->collect_solid collect_contaminated Collect Contaminated Materials (Gloves, Weighing Paper, etc.) ppe->collect_contaminated label_container Label Container with Chemical Name, CAS Number, and Hazard Symbols collect_solid->label_container collect_contaminated->collect_solid store Store in a Secure, Designated Waste Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Professional Service (Incineration) contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.